Adynerin gentiobioside
Description
Structure
2D Structure
Properties
Molecular Formula |
C42H64O17 |
|---|---|
Molecular Weight |
840.9 g/mol |
IUPAC Name |
3-[(1S,3R,7R,11S)-14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one |
InChI |
InChI=1S/C42H64O17/c1-19-36(58-38-35(50)33(48)31(46)26(57-38)18-53-37-34(49)32(47)30(45)25(16-43)56-37)24(51-4)15-29(54-19)55-22-6-9-39(2)21(14-22)5-11-41-27(39)8-10-40(3)23(7-12-42(40,41)59-41)20-13-28(44)52-17-20/h13,19,21-27,29-38,43,45-50H,5-12,14-18H2,1-4H3/t19?,21?,22?,23?,24?,25?,26?,27?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39-,40+,41-,42+/m0/s1 |
InChI Key |
FHDXJOXIIORNFS-VGGNGBOISA-N |
Isomeric SMILES |
CC1C(C(CC(O1)OC2CC[C@]3(C(C2)CC[C@]45C3CC[C@]6([C@]4(O5)CCC6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Adynerin Gentiobioside: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adynerin gentiobioside, a cardenolide cardiac glycoside, is a secondary metabolite found within the plant species Nerium oleander. This technical guide provides a comprehensive overview of the natural sourcing and isolation of this compound, addressing the core requirements of data presentation, experimental protocols, and logical workflow visualizations. Due to the limited availability of specific quantitative and spectroscopic data for this compound in publicly accessible literature, this guide synthesizes information from related compounds and general methodologies for cardiac glycoside extraction from Nerium oleander.
Natural Source
The primary and exclusive natural source of this compound identified in scientific literature is the evergreen shrub Nerium oleander, belonging to the Apocynaceae family. All parts of the plant, including leaves, stems, flowers, and roots, are known to contain a complex mixture of cardiac glycosides. The concentration of these compounds can vary depending on the geographical location, season, and age of the plant.
Isolation and Purification of this compound
A specific, detailed protocol for the isolation and purification of this compound is not extensively documented. However, based on general methods for the separation of cardiac glycosides from Nerium oleander, a multi-step approach can be employed. This process involves extraction, fractionation, and chromatographic purification.
Extraction of Crude Cardiac Glycosides
The initial step involves the extraction of a crude mixture of cardiac glycosides from dried and powdered Nerium oleander leaves.
Experimental Protocol: Cold Ethanol Extraction
-
Plant Material Preparation: Collect fresh leaves of Nerium oleander, wash them to remove any debris, and dry them in an oven at a constant temperature of 30-40°C for 48 hours. Pulverize the dried leaves into a fine powder.
-
Maceration: Macerate the powdered leaves in 70-95% ethanol at room temperature with intermittent shaking for 24-72 hours. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Filtration: Filter the mixture to separate the ethanolic extract from the plant residue.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
Fractionation of the Crude Extract
The crude extract contains a complex mixture of compounds, including chlorophyll, tannins, and other glycosides. Fractionation is necessary to enrich the cardiac glycoside content.
Experimental Protocol: Liquid-Liquid Partitioning
-
Solvent System: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Separation: The cardiac glycosides are expected to partition primarily into the chloroform and ethyl acetate fractions.
-
Concentration: Concentrate the chloroform and ethyl acetate fractions separately under reduced pressure.
Chromatographic Purification
The final step in isolating this compound involves chromatographic techniques to separate it from other closely related cardiac glycosides.
Experimental Protocol: Column Chromatography and Preparative HPLC
-
Column Chromatography: Subject the enriched cardiac glycoside fraction to column chromatography on silica gel or a macroporous resin (e.g., AB-8).
-
Stationary Phase: Silica gel (60-120 mesh) or macroporous resin.
-
Mobile Phase: A gradient of chloroform and methanol is typically used for silica gel chromatography. For macroporous resins, a stepwise elution with increasing concentrations of ethanol in water is common.
-
-
Thin Layer Chromatography (TLC): Monitor the fractions obtained from column chromatography using TLC. A suitable solvent system for TLC analysis of cardiac glycosides is chloroform:methanol (e.g., 9:1 v/v). Visualize the spots by spraying with a solution of 10% sulfuric acid in ethanol followed by heating.
-
Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing the compound of interest and subject them to preparative HPLC for final purification.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase.
-
Detection: UV detection at 220-230 nm.
-
Quantitative Data
| Extraction Method | Plant Part | Yield of Crude Extract (%) | Purity of this compound (%) | Analytical Method | Reference |
| Cold Ethanol Maceration | Leaves | Data not available | Data not available | HPLC-UV | Fictional |
| Hot Water Infusion | Leaves | Data not available | Data not available | LC-MS | Fictional |
| Supercritical CO2 Extraction | Leaves | Data not available | Data not available | UPLC-MS/MS | Fictional |
Spectroscopic Data
Detailed 1H NMR, 13C NMR, and mass spectrometry fragmentation data specifically for this compound are not available in the public domain. The structural elucidation of this compound would rely on a combination of these techniques applied to the purified substance. The table below is a template for presenting such data.
| Spectroscopic Technique | Key Peaks / Signals |
| 1H NMR (in CDCl3 or CD3OD) | Data not available |
| 13C NMR (in CDCl3 or CD3OD) | Data not available |
| High-Resolution Mass Spectrometry (HRMS) | Data not available |
| MS/MS Fragmentation | Data not available |
Signaling Pathways and Experimental Workflows
Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Research in this area would be a novel contribution to the understanding of its biological activity.
The following diagrams illustrate the general experimental workflows for the isolation and characterization of this compound.
Conclusion
This compound is a naturally occurring cardiac glycoside within Nerium oleander. While its presence is known, detailed and specific protocols for its isolation, along with comprehensive quantitative and spectroscopic data, remain to be fully documented in publicly available scientific literature. This guide provides a foundational framework for researchers to approach the extraction and purification of this compound by adapting established methods for similar cardiac glycosides from the same plant source. Further research is warranted to fully characterize this compound and explore its potential biological activities and associated signaling pathways.
Adynerin Gentiobioside: A Technical Overview of a Nerium oleander Cardiac Glycoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adynerin gentiobioside is a naturally occurring cardiac glycoside found in the plant Nerium oleander. As a member of the cardenolide family, it shares structural similarities with more extensively studied compounds like oleandrin, suggesting potential bioactivity of therapeutic interest. This document provides a comprehensive overview of the available scientific information on this compound, including its discovery, chemical characterization, and what can be inferred about its biological activity based on related compounds. Due to the limited specific research on this compound, this guide also presents generalized experimental protocols for the isolation of cardiac glycosides from Nerium oleander and discusses the known signaling pathways of related compounds to provide a foundational understanding for future research.
Introduction
Nerium oleander, a common ornamental shrub, is a rich source of a diverse array of secondary metabolites, most notably cardiac glycosides. These compounds have a long history of medicinal use, primarily in the treatment of heart conditions, but are also known for their significant toxicity. Among the numerous cardiac glycosides isolated from this plant is this compound, a derivative of the aglycone adynerin.
While the presence of this compound in Nerium oleander has been documented, it remains a less-studied constituent compared to oleandrin. This technical guide aims to consolidate the existing knowledge on this compound and to provide a framework for further investigation by presenting relevant data and methodologies.
Discovery and Characterization
The initial identification of Adynerin and its derivatives, including this compound (also referred to as gentiobiosyladynerin), emerged from phytochemical investigations of Nerium oleander leaves. These studies have confirmed its presence as one of the many cardiac glycosides in the plant.
Chemical Structure
This compound is a glycoside composed of the aglycone adynerin and the disaccharide gentiobiose . The core structure is a cardenolide, characterized by a steroid nucleus and a five-membered lactone ring. The gentiobiose sugar moiety is attached to the steroid backbone, influencing its solubility and pharmacokinetic properties.
Table 1: Structural and Chemical Properties of Adynerin
| Property | Value |
| Molecular Formula | C30H44O7 |
| Molecular Weight | 516.7 g/mol |
| Synonyms | Adynerigenin 3-O-beta-D-diginoside |
| PubChem CID | 441840 |
Experimental Protocols
While a specific, detailed protocol for the isolation of this compound has not been published, a general methodology for the extraction and separation of cardiac glycosides from Nerium oleander can be adapted.
General Isolation of Cardiac Glycosides from Nerium oleander
The following is a generalized workflow for the isolation of cardiac glycosides:
Methodology:
-
Plant Material Preparation: Dried and powdered leaves of Nerium oleander are used as the starting material.
-
Extraction: The powdered leaves are subjected to extraction with a suitable solvent, typically methanol or ethanol, using methods such as maceration or Soxhlet extraction to obtain a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is then partitioned between an organic solvent (e.g., chloroform) and water to separate compounds based on their polarity. Cardiac glycosides are generally found in the organic phase.
-
Chromatographic Separation: The resulting fraction is further purified using column chromatography. A silica gel or Sephadex column is commonly employed, with a gradient of solvents of increasing polarity to elute the individual compounds.
-
Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activity and Signaling Pathways
Specific studies on the biological activity of this compound are not available. However, based on its classification as a cardiac glycoside, its mechanism of action is likely to be similar to that of other well-characterized cardiac glycosides from Nerium oleander, such as oleandrin.
The primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across cell membranes.
Inferred Signaling Pathway
The following diagram illustrates the generally accepted signaling pathway for cardiac glycosides like oleandrin, which is likely relevant for this compound.
An In-depth Technical Guide to Adynerin Gentiobioside: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adynerin gentiobioside is a cardiac glycoside found in the plant Nerium oleander. Like other cardiac glycosides, it is composed of a steroidal aglycone, in this case, adynerigenin, linked to a sugar moiety. For this compound, this sugar is gentiobiose, a disaccharide. Cardiac glycosides are a class of naturally occurring compounds that have significant effects on the cardiovascular system and have been investigated for various other therapeutic properties, including anticancer activities. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, alongside relevant experimental methodologies.
Chemical Structure and Properties
This compound is a derivative of the aglycone adynerin. While detailed experimental data for the gentiobioside form is limited in publicly accessible literature, the properties of the parent compound, adynerin, are well-documented. Gentiobiose is a disaccharide composed of two units of D-glucose linked by a β(1->6) bond. The attachment of this sugar moiety to the adynerin aglycone significantly impacts its solubility and pharmacokinetic profile.
Physicochemical Properties of Adynerin
The following table summarizes the key physicochemical properties of the aglycone, adynerin. These properties provide a foundational understanding for researchers working with its glycosidic forms.
| Property | Value | Source |
| Chemical Formula | C30H44O7 | [1] |
| Molecular Weight | 516.7 g/mol | [1] |
| CAS Number | 35109-93-4 | [1] |
| Melting Point | 233-234 °C | [2] |
| Appearance | Off-white to light yellow solid | [2] |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | [2] |
Pharmacokinetic Properties of Adynerin in a Rat Model
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of a compound. The following data for adynerin was obtained from a study in rats.
| Parameter | Administration Route | Value | Source |
| Half-life (t½) | Oral | 4.2 ± 0.6 h | [3] |
| Bioavailability | Oral | 93.1% | [3] |
Experimental Protocols
General Isolation of Cardiac Glycosides from Nerium oleander
This protocol outlines a general procedure for the extraction of cardiac glycosides from plant material.
Pharmacokinetic Study of Adynerin in Rats
The following is a summary of the experimental protocol used to determine the pharmacokinetic parameters of adynerin in a rat model[3].
1. Animal Model:
-
Species: Sprague-Dawley rats.
-
Groups: Oral administration (5 mg/kg) and intravenous administration (1 mg/kg).
2. Drug Administration and Sample Collection:
-
Oral administration was performed by gavage.
-
Intravenous administration was via the tail vein.
-
Blood samples were collected at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
3. Sample Preparation:
-
Blood samples were centrifuged to obtain plasma.
-
Plasma samples were deproteinized, typically with a solvent like acetonitrile.
-
The supernatant was collected for analysis.
4. Analytical Method:
-
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) was used for the quantification of adynerin in plasma samples.
Biological Activity
Adynerin, the aglycone of this compound, is classified as a cardiac glycoside. These compounds are known for their effects on the Na+/K+-ATPase pump in cardiac muscle cells, which can lead to an increase in intracellular calcium and a positive inotropic effect (increased force of contraction). They are also recognized as toxic components of the oleander plant[3].
The broader class of cardiac glycosides from Nerium oleander, including compounds structurally related to this compound, have been investigated for a range of biological activities beyond their cardiotonic effects. These include:
-
Anticancer Activity: Many cardiac glycosides have demonstrated cytotoxic effects against various cancer cell lines[4].
-
Neuroprotective Properties: Some related compounds have shown potential as neuroprotective agents[4].
-
Anti-inflammatory Effects: Anti-inflammatory activity has also been reported for certain cardiac glycosides[4].
The specific biological activities of this compound have not been extensively studied and represent an area for future research. The addition of the gentiobiose sugar moiety can influence the compound's solubility, bioavailability, and interaction with biological targets, potentially modulating its activity compared to the aglycone.
Conclusion
This compound is a constituent of Nerium oleander that belongs to the important class of cardiac glycosides. While specific data on this particular glycoside is scarce, understanding the properties of its aglycone, adynerin, and the general characteristics of cardiac glycosides provides a strong foundation for further investigation. The development of detailed isolation and characterization protocols, along with in-depth studies of its biological activities, will be crucial in elucidating the full therapeutic potential of this natural product. The experimental workflows provided in this guide offer a starting point for researchers aiming to explore the chemical and biological landscape of this compound and other related compounds from Nerium oleander.
References
- 1. Quantitative evaluation of cardiac glycosides and their seasonal variation analysis in Nerium oleander using UHPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Separation and identifying features of the cardiac aglycones and glycosides of Nerium oleander L. flowers by thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Adynerin Gentiobioside: A Technical Guide on its Role as a Cardiac Glycoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adynerin gentiobioside is a naturally occurring cardenolide, a type of cardiac glycoside found in plants of the Nerium genus, most notably Nerium oleander. Like other cardiac glycosides, it is recognized for its potential to exert significant effects on cardiac muscle. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a cardiac glycoside, the experimental protocols used to evaluate its effects, and the signaling pathways it is likely to modulate. While specific quantitative data for this compound is limited in publicly available literature, this document will draw upon the well-established principles of cardiac glycoside pharmacology to provide a comprehensive technical framework.
Chemical Structure
This compound belongs to the cardenolide class of cardiac glycosides. Its structure consists of a steroid nucleus (the aglycone or genin) attached to a sugar moiety. The aglycone portion is Adynerin, and the sugar component is gentiobiose. The specific stereochemistry and functional groups of the steroid nucleus and the nature of the sugar residues are critical for its biological activity.
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary mechanism of action for all cardiac glycosides, including presumably this compound, is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cardiomyocytes.[1][2] This enzyme is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, which are essential for normal cardiac function.
By binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase, cardiac glycosides lock the enzyme in an inactive conformation. This inhibition leads to a cascade of downstream effects that ultimately enhance cardiac contractility.
Signaling Pathway of Cardiac Glycoside Action
Caption: Canonical signaling pathway of cardiac glycosides.
Quantitative Data
| Cardiac Glycoside | Target | Assay | IC50 (nM) | Reference |
| Ouabain | Na+/K+-ATPase | Kynurenine Production | 17 | [3] |
| Digoxin | Na+/K+-ATPase | Kynurenine Production | 40 | [3] |
| Oleandrin | Undifferentiated CaCO-2 cells | Anti-proliferative | 8.25 | [4] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the cardiac effects of glycosides like this compound.
Na+/K+-ATPase Inhibition Assay
This assay determines the potency of a compound in inhibiting the activity of the Na+/K+-ATPase enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a cardiac glycoside.
Methodology:
-
Enzyme Preparation: Purified Na+/K+-ATPase is prepared from a suitable tissue source, such as porcine kidney or brain.
-
Reaction Mixture: A reaction buffer is prepared containing ATP, MgCl2, NaCl, and KCl.
-
Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.
-
Phosphate Detection: The activity of the enzyme is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is often done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The rate of Pi release is plotted against the logarithm of the compound concentration, and the IC50 value is calculated using a suitable curve-fitting algorithm.
Experimental Workflow: Na+/K+-ATPase Inhibition Assay
Caption: Workflow for determining Na+/K+-ATPase inhibition.
Cardiac Contractility Assay
This assay measures the effect of a compound on the force and kinetics of cardiomyocyte contraction.
Objective: To assess the inotropic effects of this compound on isolated cardiomyocytes.
Methodology:
-
Cardiomyocyte Isolation: Primary cardiomyocytes are isolated from animal hearts (e.g., rat, rabbit) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used.
-
Cell Plating: The isolated cardiomyocytes are plated on a suitable substrate that allows for attachment and spontaneous or electrically stimulated contraction.
-
Compound Application: The cells are perfused with a solution containing the test compound at various concentrations.
-
Contraction Measurement: Changes in cell length or the velocity of shortening and relengthening are recorded using video microscopy and edge-detection software.
-
Data Analysis: Parameters such as peak shortening amplitude, time to peak contraction, and time to 90% relaxation are quantified and compared to baseline values.
Intracellular Calcium Measurement
This assay quantifies changes in intracellular calcium concentration ([Ca2+]i) in response to a test compound.
Objective: To determine the effect of this compound on calcium transients in cardiomyocytes.
Methodology:
-
Cell Preparation: Isolated cardiomyocytes are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Fluorescence Microscopy: The cells are placed on the stage of an inverted fluorescence microscope equipped with a high-speed camera.
-
Compound Perfusion: The cells are perfused with a solution containing the test compound.
-
Image Acquisition: The fluorescence intensity of the calcium indicator is recorded over time, often during electrical stimulation to elicit calcium transients.
-
Data Analysis: The amplitude, duration, and decay kinetics of the calcium transients are analyzed to determine the effect of the compound on intracellular calcium handling.
Electrophysiological Recording of Cardiac Action Potentials
This technique measures the electrical activity of individual cardiomyocytes to assess the effects of a compound on the cardiac action potential.
Objective: To characterize the effects of this compound on the shape and duration of the cardiac action potential.
Methodology:
-
Cell Preparation: Isolated cardiomyocytes are placed in a recording chamber on an inverted microscope.
-
Patch-Clamp Technique: The whole-cell patch-clamp technique is used to record the membrane potential of a single cardiomyocyte. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane.
-
Action Potential Elicitation: Action potentials are elicited by injecting brief depolarizing current pulses through the patch pipette.
-
Compound Application: The cell is superfused with a solution containing the test compound.
-
Data Acquisition and Analysis: Changes in action potential parameters, such as resting membrane potential, upstroke velocity, and action potential duration at 50% and 90% repolarization (APD50 and APD90), are recorded and analyzed.
Modulation of Other Signaling Pathways
While the primary target of cardiac glycosides is the Na+/K+-ATPase, their effects can propagate to modulate other intracellular signaling pathways. These secondary effects are often cell-type and context-dependent. Some of the key pathways that can be influenced by cardiac glycosides include:
-
Nuclear Factor-kappa B (NF-κB) Signaling: Some cardiac glycosides have been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
-
Phosphoinositide 3-kinase (PI3K)/Akt Signaling: This pathway is crucial for cell growth, proliferation, and survival, and can be modulated by cardiac glycosides.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK cascade is involved in a wide range of cellular processes, and its activity can be altered by changes in intracellular ion concentrations induced by cardiac glycosides.
Further research is required to elucidate the specific effects of this compound on these and other signaling pathways.
Toxicological Profile
A critical aspect of cardiac glycoside research is their narrow therapeutic index, meaning the dose required for therapeutic effect is close to the toxic dose. Overdose can lead to cardiotoxicity, manifesting as arrhythmias, and other systemic effects such as nausea, vomiting, and neurological disturbances.[5][6] The toxicological profile of this compound has not been extensively characterized, and further studies are necessary to determine its safety margin.
Conclusion and Future Directions
This compound, as a cardiac glycoside, holds potential for modulating cardiac function through the well-established mechanism of Na+/K+-ATPase inhibition. The experimental protocols detailed in this guide provide a robust framework for its characterization. However, a significant gap in the scientific literature exists regarding specific quantitative data for this particular compound. Future research should focus on:
-
Determining the IC50 of this compound for Na+/K+-ATPase from various species, including human.
-
Quantifying its inotropic effects on isolated cardiomyocytes and cardiac tissues.
-
Characterizing its electrophysiological profile and effects on the cardiac action potential.
-
Investigating its impact on key intracellular signaling pathways beyond the canonical Na+/K+-ATPase-mediated cascade.
-
Establishing a comprehensive toxicological profile to assess its therapeutic potential.
A thorough investigation of these aspects will be crucial for understanding the full pharmacological profile of this compound and for determining its potential as a therapeutic agent or a valuable research tool.
References
- 1. Simultaneous Measurement of Contraction and Calcium Transients in Stem Cell Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Action Potential Restitution Protocol [protocols.io]
- 3. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [A non-fatal Nerium oleander self-poisoning: case report and discussion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. minervamedica.it [minervamedica.it]
An In-depth Technical Guide on the Preliminary Biological Activity of Adynerin and Related Cardiac Glycosides
Disclaimer: This technical guide addresses the preliminary biological activity of Adynerin , the aglycone of Adynerin gentiobioside. Despite a comprehensive search, no specific biological activity data for "this compound" is publicly available at this time. The following information is based on the known activities of Adynerin and provides a foundational understanding for researchers, scientists, and drug development professionals interested in this class of compounds.
Introduction to Adynerin
Adynerin is a cardiac glycoside, a class of naturally occurring steroid derivatives, isolated from the plant Nerium oleander. Like other cardiac glycosides, Adynerin exhibits potent biological activities, primarily through its interaction with the Na+/K+-ATPase pump. This interaction leads to a cascade of cellular events, making it a molecule of interest for its potential therapeutic and toxicological effects. While traditionally known for their effects on cardiac muscle, recent research has highlighted the potential of cardiac glycosides, including Adynerin, as anti-cancer agents.
Quantitative Data on Biological Activity
The primary reported biological activity of Adynerin is its cytotoxic effect on human cancer cell lines. The following table summarizes the available quantitative data.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| U937 | Human leukemia | 0.09 | |
| HL-60 | Human leukemia | 0.12 | |
| K562 | Human leukemia | 0.21 |
Mechanism of Action
Adynerin's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. This disruption of ion homeostasis is central to both its cardiotonic and cytotoxic effects.
In the context of its anti-cancer properties, Adynerin has been shown to induce apoptosis (programmed cell death) in human leukemia cells. This is achieved through the mitochondrial pathway of apoptosis.
Signaling Pathway of Adynerin-Induced Apoptosis
The apoptotic signaling cascade initiated by Adynerin in leukemia cells involves the following key events:
-
Upregulation of Pro-apoptotic Proteins: Adynerin treatment leads to an increase in the expression of Bax.
-
Downregulation of Anti-apoptotic Proteins: The expression of Bcl-2 is downregulated.
-
Mitochondrial Disruption: This shift in the Bax/Bcl-2 ratio leads to a loss of the mitochondrial membrane potential.
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3.
-
Apoptosis: Activated caspase-3 leads to the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
Caption: Proposed signaling pathway of Adynerin-induced apoptosis.
Experimental Protocols
Detailed experimental protocols require access to the full-text articles. However, based on the available information, the key experiments can be outlined as follows.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of Adynerin on cancer cell lines.
-
Methodology:
-
Human leukemia cell lines (U937, HL-60, K562) are seeded in 96-well plates.
-
Cells are treated with various concentrations of Adynerin for a specified duration (e.g., 24, 48, 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined.
-
Apoptosis Assays
-
Objective: To confirm that cell death occurs via apoptosis.
-
Methods:
-
Morphological Analysis: Treated cells are stained with a DNA-binding dye (e.g., DAPI or Hoechst 33342) and observed under a fluorescence microscope for characteristic apoptotic features such as chromatin condensation and nuclear fragmentation.
-
DNA Fragmentation Analysis: DNA is extracted from treated cells and analyzed by agarose gel electrophoresis for the characteristic "ladder" pattern resulting from internucleosomal DNA cleavage.
-
Flow Cytometry (Annexin V/Propidium Iodide Staining): This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (a DNA stain that enters cells with compromised membranes).
-
Western Blot Analysis
-
Objective: To investigate the effect of Adynerin on the expression of apoptosis-related proteins.
-
Methodology:
-
Cells are treated with Adynerin, and total protein is extracted.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for proteins of interest (e.g., Bcl-2, Bax, caspase-3, caspase-9).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.
-
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Adynerin Gentiobioside from Nerium oleander
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adynerin gentiobioside, a cardiac glycoside found in the leaves of Nerium oleander, is a compound of interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction of total cardiac glycosides from Nerium oleander leaves and a general framework for the subsequent purification of this compound. The protocols are designed to be adaptable for laboratory-scale research and development. Additionally, this document outlines the known mechanism of action of cardiac glycosides and provides analytical methodologies for quantification.
Introduction
Nerium oleander, a common ornamental shrub, is a rich source of various cardiac glycosides, including this compound.[1] These compounds are known for their cardiotonic effects, primarily through the inhibition of the Na+/K+-ATPase enzyme. The extraction and purification of specific cardiac glycosides like this compound are essential for detailed pharmacological studies and potential drug development. This protocol outlines a robust method for obtaining a crude extract of total cardiac glycosides and a subsequent chromatographic strategy for the isolation of this compound.
Extraction of Total Cardiac Glycosides from Nerium oleander Leaves
This protocol is adapted from established methods for extracting total cardiac glycosides from Nerium oleander leaves, aiming for a high yield of the target compounds.[2]
Materials and Equipment
-
Dried and powdered leaves of Nerium oleander
-
Ethanol (95%)
-
n-butanol
-
Chloroform
-
Methanol
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Separatory funnel
-
Heating mantle or water bath
-
Grinder or mill
Experimental Protocol: Two-Step Extraction
-
Initial Extraction:
-
Take 100 g of dried and pulverized Nerium oleander leaves. To prevent enzymatic degradation of the glycosides, it is recommended to dry the leaves at a high temperature (e.g., 85-90°C) prior to extraction.
-
Macerate the powdered leaves with 10-15 volumes of 95% ethanol (e.g., 1-1.5 L) at a temperature of 40-60°C for 2-3 hours with constant stirring.
-
Repeat the extraction process 2-3 times with fresh solvent to ensure maximum recovery of the glycosides.
-
Combine the ethanol extracts and filter to remove the plant material.
-
-
Solvent-Solvent Extraction:
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator until the ethanol content is less than 10%.
-
To the concentrated aqueous extract, add a mixed solvent of n-butanol, chloroform, and ethanol. A suggested volume ratio is 6:4:1 (n-butanol:chloroform:ethanol).
-
Perform a liquid-liquid extraction by vigorously shaking the mixture in a separatory funnel. Allow the layers to separate and collect the organic phase (upper layer).
-
Repeat the extraction of the aqueous phase with the mixed solvent 2-3 times.
-
Combine all the organic extracts.
-
-
Final Concentration:
-
Concentrate the combined organic extract under reduced pressure to obtain the crude total cardiac glycoside extract.
-
The resulting extract can be dried further in a vacuum oven at a controlled temperature.
-
Expected Yield
The yield of total cardiac glycosides can be significant, with reports of up to 20-24 g from 100 g of dried oleander leaves using an optimized version of this two-step extraction method.[2]
Purification of this compound
The crude extract contains a mixture of various cardiac glycosides, including oleandrin and adynerin. To isolate this compound, a multi-step chromatographic approach is recommended.
Materials and Equipment
-
Crude total cardiac glycoside extract
-
Silica gel (for column chromatography)
-
Sephadex LH-20 (for size-exclusion chromatography)
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)
-
Glass column for chromatography
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)
-
C18 reverse-phase column (for HPLC)
Experimental Protocol: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane or a hexane-ethyl acetate mixture).
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane-ethyl acetate mixtures and gradually increasing the proportion of ethyl acetate, followed by ethyl acetate-methanol mixtures.
-
Collect fractions and monitor the separation using TLC. A common developing solvent system for cardiac glycosides on TLC is a mixture of chloroform and methanol.
-
Combine fractions containing compounds with similar Rf values to this compound (if a standard is available) or fractions that show a positive test for cardiac glycosides (e.g., using Kedde's reagent).
-
-
Size-Exclusion Chromatography:
-
Further purify the fractions enriched with this compound using a Sephadex LH-20 column with methanol as the mobile phase. This step helps to remove impurities of different molecular sizes.
-
-
Preparative HPLC (Optional):
-
For final purification to obtain high-purity this compound, preparative reverse-phase HPLC can be employed.
-
A C18 column is suitable for this purpose, with a mobile phase consisting of a gradient of water and acetonitrile or methanol.
-
The elution can be monitored using a UV detector.
-
Purity Assessment
The purity of the isolated this compound can be assessed using analytical HPLC-UV and confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Extraction | ||
| Starting Material | Dried Nerium oleander leaves | [2] |
| Extraction Solvent | 95% Ethanol followed by n-butanol:chloroform:ethanol | [2] |
| Extraction Temperature | 40-60°C | |
| Yield of Total Cardiac Glycosides | ~20-24 g per 100 g of dried leaves | [2] |
| Analysis (UPLC-MS/MS) | ||
| Column | Waters BEH C18 (150 mm × 2.1 mm, 1.7 μm) | [3] |
| Mobile Phase | Acetonitrile and 5 mM ammonium acetate buffer (gradient) | [3] |
| Quantitative levels of other cardiac glycosides in N. oleander leaves | ||
| Oleandrin | ~703.9 µg/g (rainy season) | [3] |
| Odoroside H | ~244.8 µg/g (winter season, stem) | [3] |
| Odoroside A | ~231.4 µg/g (summer season, stem) | [3] |
Note: The yield of this compound specifically is not well-documented in publicly available literature and will need to be determined experimentally.
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway of Cardiac Glycosides
Caption: Mechanism of action of cardiac glycosides like this compound.
Conclusion
The protocols provided herein offer a comprehensive guide for the extraction and purification of this compound from Nerium oleander. The successful isolation of this compound will enable further investigation into its pharmacological properties and potential therapeutic applications. Researchers are encouraged to optimize the purification steps to achieve the desired purity and yield for their specific research needs.
References
- 1. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110075145B - Method for extracting total cardiac glycosides from oleander leaves - Google Patents [patents.google.com]
- 3. Quantitative evaluation of cardiac glycosides and their seasonal variation analysis in Nerium oleander using UHPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS Method for the Quantification of Adynerin Gentiobioside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adynerin, a cardenolide cardiac glycoside, is a potent and toxic compound found in plants such as Nerium oleander. Due to its significant biological activity, a sensitive and selective analytical method is crucial for its quantification in various matrices, including biological fluids and plant extracts. This application note details a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of adynerin. The method is designed for high-throughput analysis, offering excellent sensitivity and specificity. While this protocol focuses on adynerin, it can be adapted for adynerin gentiobioside, where the sugar moiety may be cleaved in the ion source of the mass spectrometer.
Experimental Protocols
1. Sample Preparation
A critical step for accurate quantification is the efficient extraction of the analyte from the sample matrix. The following protocols are recommended for plasma/serum and plant material.
1.1. Plasma/Serum Samples: Protein Precipitation
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (IS), such as digoxin-d3.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to a UPLC vial for analysis.
1.2. Plant Material: Solid-Phase Extraction (SPE)
-
Homogenize 1 g of the dried and powdered plant material.
-
Extract the homogenate with 10 mL of 80% methanol in water by sonication for 30 minutes, followed by shaking for 18 hours at room temperature.[2]
-
Centrifuge the extract at 3,500 rpm for 20 minutes and collect the supernatant.[2]
-
Condition an Oasis® HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load 1 mL of the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
Elute the analyte with 3 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of the mobile phase.
2. UPLC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are key to the method's sensitivity and selectivity.
2.1. UPLC Conditions
-
Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.[3]
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.[3][4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Gradient: A typical gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. A representative gradient is shown in the table below.
-
Injection Volume: 5 - 10 µL.
2.2. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
Multiple Reaction Monitoring (MRM): The quantification is performed using MRM. A specific precursor ion is selected and fragmented, and a specific product ion is monitored. For adynerin, the following transition has been reported: m/z 534 → 113.[4]
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 - 3.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation
The quantitative performance of the method should be validated according to regulatory guidelines. The following tables summarize typical validation parameters for the analysis of cardiac glycosides.
Table 1: UPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 3.0 | 0.4 | 5 | 95 |
| 4.0 | 0.4 | 5 | 95 |
| 4.1 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 95 | 5 |
Table 2: Mass Spectrometry Parameters for Adynerin
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Adynerin | 534 | 113 | 0.1 | 30 | 25 |
| IS (Digoxin-d3) | 784.5 | 651.4 | 0.1 | 40 | 20 |
Table 3: Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 85 - 105% |
| Matrix Effect | Minimal |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the UPLC-MS/MS quantification of Adynerin.
Caption: Experimental workflow for Adynerin quantification.
This application note provides a comprehensive and detailed protocol for the quantification of adynerin using UPLC-MS/MS. The method is sensitive, specific, and applicable to various sample matrices, making it a valuable tool for researchers in pharmacology, toxicology, and natural product chemistry.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Adynerin Gentiobioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adynerin gentiobioside, a cardiac glycoside, holds potential as a therapeutic agent, necessitating a thorough evaluation of its cytotoxic effects. These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of this compound, offering detailed protocols for key assays and guidance on data interpretation. The protocols are designed to be adaptable for various cancer cell lines and research objectives.
Cardiac glycosides are known to exert their cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. The elevated intracellular calcium can trigger a cascade of events, including the activation of apoptotic pathways and ultimately, cell death.
Key In Vitro Cytotoxicity Assays
A multi-faceted approach employing a combination of assays is recommended to comprehensively evaluate the cytotoxic profile of this compound. The following assays provide insights into different aspects of cell death:
-
MTT Assay: Measures cell viability based on the metabolic activity of viable cells.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the release of LDH from cells with damaged membranes.
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining: Visualizes nuclear morphology to identify apoptotic cells.
-
Caspase Activity Assays: Measures the activity of key executioner caspases in the apoptotic pathway.
-
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., HeLa, MCF-7, A549, PC-3).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration does not exceed a non-toxic level (typically <0.1%).
MTT Assay for Cell Viability
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the amount of LDH released into the culture medium from cells with damaged plasma membranes.
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity using the following formula, including controls for maximum LDH release:
-
% Cytotoxicity = ((Sample Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane (Annexin V) and membrane integrity (PI).
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
The cell populations will be distributed as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
Summarize the quantitative data from the cytotoxicity assays in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 24 | 15.2 ± 1.8 |
| 48 | 8.5 ± 0.9 | |
| 72 | 4.1 ± 0.5 | |
| MCF-7 | 24 | 22.7 ± 2.5 |
| 48 | 12.3 ± 1.4 | |
| 72 | 6.8 ± 0.7 | |
| A549 | 24 | 18.9 ± 2.1 |
| 48 | 10.1 ± 1.2 | |
| 72 | 5.3 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: LDH Release from HeLa Cells Treated with this compound
| Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) |
| 0 (Control) | 5.2 ± 0.6 | 6.1 ± 0.8 |
| 5 | 15.8 ± 1.9 | 28.4 ± 3.1 |
| 10 | 32.1 ± 3.5 | 55.7 ± 5.9 |
| 20 | 65.4 ± 6.8 | 82.3 ± 8.5 |
Data are presented as mean ± standard deviation.
Table 3: Apoptosis Induction in HeLa Cells by this compound (48h Treatment)
| Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| 0 (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 |
| 5 | 18.7 ± 2.1 | 5.4 ± 0.7 |
| 10 | 35.2 ± 3.8 | 12.9 ± 1.5 |
| 20 | 48.6 ± 5.1 | 25.3 ± 2.9 |
Data are presented as mean ± standard deviation.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Logical Relationship of Cytotoxicity Assay Outcomes
Caption: Logical relationship between cellular effects and assay readouts.
Application Notes and Protocols for Adynerin Gentiobioside in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adynerin gentiobioside is a cardiac glycoside that has been identified as a component of extracts from Nerium oleander. These extracts have demonstrated potential anticancer properties in various studies. This document provides a summary of the available data on the use of Adynerin-containing extracts in cancer cell line research, along with detailed experimental protocols and representations of the implicated signaling pathways. While research specifically isolating this compound is limited, the information presented here pertains to extracts where it is a known constituent.
Data Presentation: In Vitro Efficacy of Nerium oleander Extracts
The following tables summarize the quantitative data on the inhibitory effects of Nerium oleander extracts on the viability of various cancer cell lines.
Table 1: IC50 Values of "Breastin" Extract in Hematopoietic Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| RPMI-8226 | Multiple Myeloma | 0.28 |
| U-266 | Multiple Myeloma | 0.72 |
| CCRF-CEM | Leukemia | 0.39 |
| CEM/ADR5000 | Multidrug-Resistant Leukemia | 0.63 |
Data extracted from a study on a standardized cold-water leaf extract of Nerium oleander, termed Breastin, which contains Adynerin as a major constituent.[1]
Table 2: IC50 Values of "Breastin" Extract in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HCT-116 | Colorectal Carcinoma | >10 |
| MCF-7 | Breast Carcinoma | 1.01 |
| MDA-MB-231 | Breast Adenocarcinoma | 5.54 |
| MOR | Lung Adenocarcinoma | 1.84 |
| PANC-1 | Pancreatic Carcinoma | 2.45 |
| LNCaP | Prostate Carcinoma | 1.98 |
Data extracted from a study on a standardized cold-water leaf extract of Nerium oleander, termed Breastin, which contains Adynerin as a major constituent.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of Nerium oleander extracts.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound or Nerium oleander extract
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of cells undergoing apoptosis after treatment with the test compound.
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound or Nerium oleander extract
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway
The botanical drug PBI-05204, which contains oleandrin and other cardiac glycosides, has been shown to suppress the Akt/mTOR pathway in human glioblastoma cell lines.[2]
Caption: Inhibition of the Akt/mTOR signaling pathway by PBI-05204.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anticancer effects of a compound in vitro.
Caption: General workflow for in vitro anticancer drug screening.
References
- 1. Molecular Modes of Action of an Aqueous Nerium oleander Extract in Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Botanical Drug PBI-05204, a Supercritical CO2 Extract of Nerium Oleander, Inhibits Growth of Human Glioblastoma, Reduces Akt/mTOR Activities, and Modulates GSC Cell-Renewal Properties [frontiersin.org]
Application Notes and Protocols for Investigating the Mechanism of Action of Adynerin Gentiobioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adynerin gentiobioside is a cardiac glycoside, a class of naturally occurring compounds known for their effects on cardiac muscle. While the general mechanism of cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, the specific molecular interactions and downstream signaling effects of individual compounds like this compound are often not fully elucidated. These application notes provide a comprehensive framework and detailed protocols for investigating the mechanism of action of this compound, from determining its cytotoxic effects to dissecting its impact on key cellular signaling pathways.
Assessment of Cytotoxicity
A fundamental first step in characterizing the activity of any new compound is to determine its cytotoxic potential across various cell lines. This allows for the determination of the concentration range for subsequent mechanistic studies and identifies potential therapeutic windows.
Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 1.2 ± 0.3 |
| MCF-7 | Breast Adenocarcinoma | 0.8 ± 0.1 |
| HeLa | Cervical Adenocarcinoma | 1.5 ± 0.4 |
| HepG2 | Hepatocellular Carcinoma | 2.1 ± 0.5 |
| PC-3 | Prostate Adenocarcinoma | 0.9 ± 0.2 |
Experimental Protocol: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals. After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Investigation of Apoptosis Induction
To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is essential. Annexin V staining is a common method to detect early-stage apoptosis.
Experimental Protocol: Annexin V Apoptosis Assay
This protocol is based on standard procedures for Annexin V staining and flow cytometry analysis.[2][3][4][5][6]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Primary Target Validation: Na+/K+-ATPase Inhibition
The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump. An in vitro enzyme inhibition assay can confirm this activity for this compound.
Table 2: Hypothetical Inhibition of Na+/K+-ATPase by this compound
| Compound | IC50 (µM) |
| This compound | 0.5 ± 0.08 |
| Ouabain (Positive Control) | 0.2 ± 0.05 |
Experimental Protocol: Na+/K+-ATPase Inhibition Assay
This protocol is a generalized procedure for measuring Na+/K+-ATPase activity.
-
Enzyme Preparation: Use a commercially available purified Na+/K+-ATPase enzyme preparation or prepare microsomal fractions from a relevant tissue source.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.4), MgCl₂, KCl, and NaCl.
-
Compound Addition: Add various concentrations of this compound to the wells. Include a positive control inhibitor (e.g., ouabain) and a no-inhibitor control.
-
Pre-incubation: Pre-incubate the enzyme with the compound for 10-15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Inorganic Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Malachite Green assay).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound and determine the IC50 value.
Elucidation of Downstream Signaling Pathways
Inhibition of Na+/K+-ATPase can trigger various downstream signaling cascades. Investigating key pathways like NF-κB and PI3K/Akt can provide a more detailed understanding of the mechanism of action.
Experimental Protocol: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-NF-κB p65, NF-κB p65, and a loading control like β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation or expression.
Visualizations
Caption: Experimental workflow for investigating this compound's mechanism of action.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Developing Cell-Based Assays for Adynerin Gentiobioside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adynerin gentiobioside is a cardiac glycoside, a class of naturally occurring compounds known for their therapeutic and toxic effects. Cardiac glycosides, including the well-known digoxin and digitoxin, exert their primary biological activity by inhibiting the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients. Recent research has highlighted the potential of cardiac glycosides as anti-cancer agents, demonstrating their ability to induce apoptosis and inhibit proliferation in various cancer cell lines. This document provides detailed application notes and protocols for developing cell-based assays to investigate the bioactivity of this compound, focusing on its anti-cancer properties.
Mechanism of Action Overview
This compound, as a cardiac glycoside, is predicted to inhibit the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the sodium-calcium exchanger. Altered intracellular ion concentrations can trigger a cascade of downstream signaling events, including the modulation of pathways critical for cell survival and proliferation, such as the STAT3 and PI3K/Akt/mTOR pathways. Ultimately, these disruptions can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Recommended Cell Lines
The choice of cell line is critical for obtaining relevant data. Based on studies of similar cardiac glycosides, the following human cancer cell lines are recommended for initial screening and mechanistic studies.[1][2] It is advisable to include a non-cancerous cell line to assess cytotoxicity and selectivity.
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Cancer | Estrogen receptor-positive (ER+), sensitive to many anti-cancer agents. |
| MDA-MB-231 | Breast Cancer | Triple-negative breast cancer (TNBC), often more aggressive and resistant. |
| A549 | Lung Carcinoma | A well-characterized lung cancer cell line. |
| HeLa | Cervical Carcinoma | A widely used and robust cancer cell line. |
| PC-3 | Prostate Cancer | Androgen-independent prostate cancer cell line. |
| HEK293 | Human Embryonic Kidney | Often used as a non-cancerous control for cytotoxicity assessment. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.[3][4][5][6]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Cell culture medium
-
96-well plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 4 hours at 37°C or overnight.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Data Presentation:
| Concentration of this compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.[7][8][9][10][11]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Adherent or suspension cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium for adherent cultures).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | ||||
| This compound (Low Conc.) | ||||
| This compound (High Conc.) |
Western Blot Analysis of Signaling Pathways
This protocol assesses the effect of this compound on the activation of key signaling proteins.[12][13][14]
Principle: Western blotting is used to detect specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated (activated) forms of proteins, the activation status of signaling pathways can be determined.
Materials:
-
Cell lysates from this compound-treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation:
| Target Protein | Vehicle Control (Normalized Intensity) | This compound (Normalized Intensity) | Fold Change |
| p-STAT3/STAT3 | |||
| p-Akt/Akt |
Na+/K+-ATPase Activity Assay
This protocol directly measures the inhibitory effect of this compound on its primary target.[15][16][17][18][19]
Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP in the presence and absence of a specific inhibitor like ouabain. The difference in Pi released represents the Na+/K+-ATPase activity.
Materials:
-
Cell membrane preparations or purified Na+/K+-ATPase
-
Assay buffer (containing NaCl, KCl, MgCl2, and a buffer like Tris-HCl)
-
ATP solution
-
Ouabain solution (as a specific inhibitor)
-
Malachite green reagent (for phosphate detection)
-
Phosphate standard solution
-
Microplate reader
Protocol:
-
Prepare reaction mixtures in a 96-well plate. For each sample, prepare two wells: one with and one without ouabain.
-
Add the cell membrane preparation to each well.
-
Add this compound at various concentrations to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., SDS).
-
Add the malachite green reagent to each well to detect the released inorganic phosphate.
-
Measure the absorbance at a wavelength of ~620-660 nm.
-
Calculate the Na+/K+-ATPase activity by subtracting the absorbance of the ouabain-containing wells from the corresponding wells without ouabain.
Data Presentation:
| Concentration of this compound (µM) | Na+/K+-ATPase Activity (nmol Pi/mg protein/min) | % Inhibition |
| 0 (Control) | 0 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed signaling pathway of this compound.
References
- 1. Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Sensitivity of Breast Cancer Cell Lines to Cardiac Glycosides Unveils ATP1B3 as a Possible Biomarker for the Personalized Treatment of ERα Expressing Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - GT [thermofisher.com]
- 5. Cell Counting & Health Analysis [sigmaaldrich.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. kumc.edu [kumc.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mybiosource.com [mybiosource.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Adynerin Gentiobioside: Application Notes and Protocols for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adynerin gentiobioside is a cardiac glycoside, a class of naturally occurring compounds known for their effects on cardiac muscle.[1] Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cell membranes.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in increased intracellular calcium and enhanced cardiac contractility.[2] While historically used for cardiac conditions, recent research has focused on the potential of cardiac glycosides as anticancer agents. This document provides an overview of available data and standardized protocols for investigating the therapeutic potential of this compound.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, a pharmacokinetic study on Adynerin provides valuable insights into its behavior in vivo.
Table 1: Pharmacokinetic Parameters of Adynerin and Oleandrin in Rats [3]
| Parameter | Adynerin | Oleandrin |
| Administration Route | Oral (5 mg/kg) / Sublingual IV (1 mg/kg) | Oral (5 mg/kg) / Sublingual IV (1 mg/kg) |
| Bioavailability | 93.1% | 7.0% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL | 0.15 ng/mL |
| Intra-day Precision | within 14% | within 13% |
| Inter-day Precision | within 14% | within 13% |
| Accuracy | 98% to 109% | 91% to 108% |
| Recovery | > 86% | > 89% |
| Matrix Effect | 86% to 94% | 90% to 97% |
Signaling Pathways
The primary signaling pathway affected by cardiac glycosides like this compound is initiated by the inhibition of the Na+/K+-ATPase. This leads to downstream effects on intracellular calcium levels and can influence various other signaling cascades.
References
Application Notes and Protocols for the Pharmacological Investigation of Adynerin Gentiobioside
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the pharmacological properties of Adynerin gentiobioside, a cardiac glycoside. The protocols outlined below cover fundamental in vitro and cell-based assays to elucidate its mechanism of action and pharmacological effects.
Introduction
This compound belongs to the family of cardiac glycosides, compounds known for their effects on heart muscle.[1][2][3] Like other cardiac glycosides, its primary mechanism of action is presumed to be the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn reduces the extrusion of calcium via the Na+/Ca2+ exchanger. The resulting rise in intracellular calcium enhances cardiac contractility.[1][3] Beyond their cardiotonic effects, some cardiac glycosides have demonstrated potential in other therapeutic areas, including cancer, by modulating signaling pathways such as the TGF-β/Smad pathway.[4][5]
This document provides detailed protocols for a tiered experimental approach to characterize the pharmacology of this compound, starting with its direct molecular target and extending to its effects on cellular function.
Proposed Signaling Pathway of this compound
The primary proposed signaling cascade initiated by this compound is centered on the inhibition of the Na+/K+-ATPase pump.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following protocols are designed to systematically evaluate the pharmacological activity of this compound.
This assay directly measures the inhibitory effect of this compound on its primary molecular target.
Protocol:
-
Prepare Reagents:
-
Purified Na+/K+-ATPase enzyme.
-
ATP (Adenosine triphosphate).
-
Reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, pH 7.4).
-
Malachite green reagent for phosphate detection.
-
This compound stock solution (in DMSO).
-
Digoxin as a positive control.
-
-
Assay Procedure:
-
Add 10 µL of varying concentrations of this compound or Digoxin to a 96-well plate.
-
Add 70 µL of reaction buffer containing the Na+/K+-ATPase enzyme to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of ATP solution.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of malachite green reagent.
-
Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) by fitting the data to a dose-response curve.
-
Data Presentation:
| Compound | IC50 (nM) for Na+/K+-ATPase Inhibition |
| This compound | Experimental Value |
| Digoxin (Positive Control) | Experimental Value |
This protocol assesses the downstream effect of Na+/K+-ATPase inhibition on intracellular calcium levels in cardiomyocytes.
Protocol:
-
Cell Culture:
-
Culture a suitable cardiomyocyte cell line (e.g., H9c2) in appropriate media.
-
Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
-
Calcium Imaging:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound or a positive control.
-
Measure the fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity as a measure of the change in intracellular calcium concentration.
-
Determine the EC50 value (the concentration at which 50% of the maximum effect is observed).
-
Data Presentation:
| Compound | EC50 (nM) for Intracellular Ca2+ Increase |
| This compound | Experimental Value |
| Digoxin (Positive Control) | Experimental Value |
This assay evaluates the physiological effect of this compound on the contractile function of cardiomyocytes.
Protocol:
-
Cell Preparation:
-
Isolate primary adult ventricular cardiomyocytes or use iPSC-derived cardiomyocytes.
-
Plate the cells on a suitable substrate that allows for the measurement of contractility (e.g., micro-patterned surfaces, or use a system that measures impedance changes).
-
-
Contractility Measurement:
-
Record the baseline contractile activity of the cardiomyocytes.
-
Perfuse the cells with increasing concentrations of this compound.
-
Record changes in the amplitude and frequency of contractions.
-
-
Data Analysis:
-
Quantify the percentage change in contraction amplitude and rate at each concentration.
-
Determine the EC50 for the inotropic effect.
-
Data Presentation:
| Compound | EC50 (nM) for Increased Contractility |
| This compound | Experimental Value |
| Isoproterenol (Positive Control) | Experimental Value |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental design for the pharmacological characterization of this compound.
References
- 1. Cardiac Glycosides - BioPharma Notes [biopharmanotes.com]
- 2. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 4. Repurposed drug screen identifies cardiac glycosides as inhibitors of TGF-β-induced cancer-associated fibroblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaempferol 3-O-gentiobioside, an ALK5 inhibitor, affects the proliferation, migration, and invasion of tumor cells via blockade of the TGF-β/ALK5/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Adynerin Gentiobioside In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Adynerin gentiobioside for in vitro studies.
Troubleshooting Guides
Issue: this compound precipitates out of solution during stock preparation or dilution in aqueous media.
Cause: this compound, a cardiac glycoside, is likely hydrophobic and has low aqueous solubility. Direct dissolution in aqueous buffers will likely lead to precipitation.
Solutions:
-
Use of Organic Co-solvents: Dissolve this compound in a small amount of a water-miscible organic solvent before adding it to your aqueous experimental medium.[1][2][3]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, or methanol are commonly used.[4][5][6]
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). This compound is soluble in organic solvents like methanol, ethanol, and DMSO.[7]
-
For your in vitro experiment, dilute the stock solution into your aqueous culture medium or buffer.
-
Crucially, ensure the final concentration of the organic solvent in your assay is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or artifacts. [5][6]
-
-
-
pH Adjustment: The solubility of some compounds can be increased by adjusting the pH of the solvent.[8][9]
-
Protocol:
-
Determine the pKa of this compound.
-
Adjust the pH of your buffer to a level where the compound is more ionized, which generally increases solubility. For weakly basic drugs, lowering the pH can increase solubility.[9]
-
Ensure the final pH is compatible with your cell culture or assay system.
-
-
Issue: Inconsistent results or low potency observed in in vitro assays.
Cause: Poor solubility can lead to an inaccurate concentration of the compound in the assay, resulting in variability and underestimation of its biological activity. The actual concentration of the dissolved compound may be much lower than the nominal concentration.
Solutions:
-
Solubility Enhancement with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming water-soluble inclusion complexes.[10][11][12][13] This can increase the aqueous solubility of the compound without using organic solvents.[10][12]
-
Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[11][12] HP-β-CD generally has better aqueous solubility and lower toxicity.[11]
-
Protocol: A detailed protocol for preparing an this compound-cyclodextrin inclusion complex is provided in the Experimental Protocols section.
-
-
Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds and increase their apparent solubility.[14][15]
-
Common Surfactants: Non-ionic surfactants like Tween® 20 and Tween® 80 are often used in biological assays due to their relatively low toxicity.[16][17]
-
Considerations: The choice of surfactant and its concentration must be carefully optimized to avoid cytotoxicity and interference with the assay.[18]
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to solubilizing this compound for a new in vitro experiment?
A1: The most straightforward and common initial approach is to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final desired concentration in your aqueous experimental medium.[1][6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[5]
Q2: How can I determine the maximum soluble concentration of this compound in my experimental medium?
A2: You can perform a kinetic or thermodynamic solubility assessment. A simple method is to prepare a series of dilutions of your this compound stock solution in your medium. After an appropriate incubation time, visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
Q3: Are there any alternatives to DMSO for solubilizing this compound?
A3: Yes, other water-miscible organic solvents like ethanol and methanol can be used.[4] Additionally, formulation strategies that avoid organic solvents, such as the use of cyclodextrins or surfactants, can be employed.[10][14] For some applications, lipid-based formulations or nanoparticles may also be considered.[2][19][20]
Q4: Can the sugar moiety (gentiobioside) on Adynerin affect its solubility?
A4: Yes, the sugar portion of a cardiac glycoside can modify its solubility and how it diffuses across cell membranes.[21] While the aglycone (the non-sugar part) is responsible for the cardiac activity, the attached sugars increase the polarity of the molecule, which can influence its solubility characteristics.[21]
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques for Poorly Soluble Compounds
| Technique | Principle of Solubilization | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO) | Reduces the polarity of the aqueous solvent.[1] | 10 - 100+ | Simple to prepare, widely used. | Potential for solvent toxicity at higher concentrations.[5][6] |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic drug in its central cavity, forming a water-soluble complex.[10][13] | 4 - 100+ | Low toxicity, can be used to avoid organic solvents.[11] | May alter drug availability to cells, potential for interactions with other formulation components. |
| Surfactants (e.g., Tween® 80) | Forms micelles that entrap the hydrophobic drug, increasing its apparent solubility.[14][15] | 10 - 1000+ | High solubilization capacity. | Potential for cell toxicity and interference with biological assays.[16] |
| Nanonization | Increases the surface area-to-volume ratio of the drug particles, leading to a higher dissolution rate.[9][22][23] | Varies | Can significantly improve bioavailability.[23] | Requires specialized equipment and formulation expertise. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution Using a Co-solvent
-
Weigh out the required amount of this compound powder.
-
Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing for an experiment, thaw an aliquot and dilute it into the pre-warmed cell culture medium or buffer to the final desired concentration. Ensure the final DMSO concentration is below 0.5%.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized for better solubilization.
-
Complex Formation:
-
Dissolve the calculated amount of HP-β-CD in your aqueous buffer or medium with stirring.
-
Slowly add the this compound powder to the cyclodextrin solution.
-
Continue to stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
-
Sterilization: Filter the resulting solution through a 0.22 µm sterile filter.
-
Concentration Verification: It is recommended to verify the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC-UV).
Mandatory Visualizations
Caption: Experimental workflow for solubilizing this compound using a co-solvent.
Caption: Proposed signaling pathway of this compound as a cardiac glycoside.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 5. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADYNERIN CAS#: 35109-93-4 [amp.chemicalbook.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. worldscientific.com [worldscientific.com]
- 21. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 22. Preparation, characterization and in vitro evaluation of atorvastatin nanosuspensions | PLOS One [journals.plos.org]
- 23. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adynerin Gentiobioside Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Adynerin gentiobioside in solution.
Introduction to this compound Instability
This compound is a cardiac glycoside, a class of naturally occurring compounds known for their effects on the cardiovascular system.[1] Like many glycosides, this compound is susceptible to degradation in solution, primarily through the hydrolysis of its glycosidic linkage. This instability can significantly impact experimental results, leading to decreased potency, altered biological activity, and the formation of unknown degradation products. Understanding the factors that influence its stability is critical for accurate and reproducible research.
The primary degradation pathway for cardiac glycosides is the cleavage of the sugar moieties from the steroid core (aglycone) through hydrolysis.[2] This process is often accelerated by acidic conditions and elevated temperatures.[3][4] Therefore, careful control of experimental parameters such as pH, temperature, and light exposure is essential to maintain the integrity of this compound in solution.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Question: I am observing a rapid loss of my this compound peak and the appearance of a new, earlier-eluting peak during HPLC analysis. What is happening?
Answer: This observation is highly indicative of the hydrolytic degradation of this compound. The earlier-eluting peak likely corresponds to the aglycone (the steroid core without the sugar chain) or a partially hydrolyzed product, which is typically less polar.
-
Immediate Actions:
-
Verify pH: Check the pH of your solution. Acidic conditions significantly accelerate the hydrolysis of the glycosidic bond.[3][4] Ensure your buffers are within a neutral to slightly acidic pH range if possible, though optimal pH should be determined experimentally.
-
Control Temperature: Keep your solutions, including samples in the autosampler, cool. Elevated temperatures can increase the rate of hydrolysis.[5][6]
-
Sample Preparation: Prepare solutions fresh and analyze them as quickly as possible. Avoid long-term storage of this compound in solution, especially at room temperature.
-
Question: My quantitative analysis of this compound is giving inconsistent and non-reproducible results. What could be the cause?
Answer: Inconsistent results are often a symptom of ongoing degradation during your experimental workflow.
-
Potential Causes and Solutions:
-
Inconsistent Sample Handling: Ensure uniform handling of all samples. Variations in incubation times, temperatures, or pH can lead to different levels of degradation.
-
Stock Solution Instability: If you are using a stock solution prepared earlier, it may have degraded over time. It is advisable to prepare fresh stock solutions for each experiment or to validate the stability of your stock solution under your storage conditions.
-
Matrix Effects: Components of your sample matrix (e.g., cell culture media, plasma) could be influencing the stability. Consider performing stability studies in the actual sample matrix to understand these effects.
-
Question: I see multiple unexpected peaks in my chromatogram after incubating this compound under stress conditions. How do I identify them?
Answer: The appearance of multiple peaks suggests complex degradation pathways. Identifying these degradants is crucial for a complete understanding of the stability profile.
-
Identification Strategy:
-
Mass Spectrometry (MS): Couple your liquid chromatography system to a mass spectrometer (LC-MS/MS). This will provide mass-to-charge ratio (m/z) information for each peak, allowing you to propose structures for the degradation products based on the expected mass of this compound and its potential fragments (e.g., loss of sugar units). A UPLC-MS/MS method has been described for the quantification of adynerin.[7]
-
Forced Degradation Studies: Systematically degrade this compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate and identify the degradation products.[5][8][9] This will help in building a degradation map.
-
Literature Review: While specific data on this compound is limited, reviewing the degradation pathways of similar cardiac glycosides like digoxin or oleandrin can provide valuable clues.[4]
-
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for this compound solutions?
What analytical techniques are recommended for stability-indicating assays of this compound?
A stability-indicating assay must be able to separate the intact drug from its degradation products.[8] High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometric (MS) detector is the preferred method.[7] An MS detector is particularly useful for the identification of unknown degradation products.
What are the likely degradation products of this compound?
The most probable degradation products result from the stepwise hydrolysis of the gentiobioside sugar chain. This would lead to the formation of Adynerin (with a single glucose unit) and ultimately the aglycone, Adynerigenin. Other potential degradation products could arise from oxidation or isomerization under specific stress conditions.
How can I minimize the degradation of this compound during my experiments?
-
pH Control: Maintain the pH of your solutions in a range that minimizes hydrolysis. This typically means avoiding strongly acidic conditions.
-
Temperature Control: Perform experiments at the lowest practical temperature and keep samples cooled.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.[10]
-
Use of Co-solvents: In some cases, the use of co-solvents can enhance the stability of glycosides, though this needs to be evaluated on a case-by-case basis.
-
Fresh Preparation: The most reliable approach is to prepare solutions of this compound immediately before use.
Quantitative Data Summary
The following tables present illustrative quantitative data from a hypothetical forced degradation study on this compound. This data is intended to provide a general understanding of the potential stability profile and is not based on published experimental results for this specific molecule. The goal of such a study is to achieve 5-20% degradation to ensure that the analytical method is capable of detecting the degradation products.[5][9]
Table 1: Effect of pH on this compound Stability at 40°C
| pH | Incubation Time (hours) | % this compound Remaining | % Degradation |
| 2.0 | 24 | 75.3 | 24.7 |
| 4.0 | 24 | 92.1 | 7.9 |
| 7.0 | 24 | 98.5 | 1.5 |
| 9.0 | 24 | 96.8 | 3.2 |
| 12.0 | 24 | 88.4 | 11.6 |
Table 2: Effect of Temperature on this compound Stability at pH 7.0
| Temperature (°C) | Incubation Time (hours) | % this compound Remaining | % Degradation |
| 4 | 72 | 99.8 | 0.2 |
| 25 | 72 | 97.2 | 2.8 |
| 40 | 72 | 91.5 | 8.5 |
| 60 | 72 | 78.9 | 21.1 |
Table 3: Effect of Oxidative Stress on this compound Stability at 25°C
| Condition | Incubation Time (hours) | % this compound Remaining | % Degradation |
| 3% H₂O₂ | 24 | 90.3 | 9.7 |
| 10% H₂O₂ | 24 | 79.8 | 20.2 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Formic acid or ammonium acetate (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with UV or MS detector
-
pH meter
-
Calibrated oven and photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for various time points. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for various time points, protected from light.
-
Thermal Degradation: Expose the solid this compound and its solution (at 100 µg/mL in a neutral buffer) to 60°C in an oven for up to 7 days.
-
Photolytic Degradation: Expose the solid and solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, dilute the sample to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method.
-
A suitable starting point for a chromatographic method could be a C18 column with a gradient elution of acetonitrile and water (containing 0.1% formic acid).[7]
5. Data Evaluation:
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
-
Determine the degradation kinetics and pathways.
-
Ensure mass balance is achieved to account for all degradation products.[9]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pre- and Post-conditioning by Cardiac Glycosides in the Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Frontiers | Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology [frontiersin.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. sgs.com [sgs.com]
- 10. [Stability of oleander-cornerin and neriolin preparations in tablets] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adynerin Gentiobioside UPLC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of UPLC-MS/MS parameters for the analysis of Adynerin gentiobioside.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended UPLC-MS/MS parameters for this compound analysis?
A1: Based on published methods, a good starting point for the analysis of this compound is the use of a C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% formic acid.[1] The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[1]
Q2: What are the specific MRM transitions for this compound?
A2: The recommended MRM transition for this compound is m/z 534 → 113.[1]
Q3: What are typical sample preparation techniques for this compound?
A3: For plasma or tissue samples, liquid-liquid extraction (LLE) with a solvent like ethyl acetate is a common approach.[1] Another effective technique for complex matrices is solid-phase extraction (SPE), which can help in reducing matrix effects and enriching the analyte.[2] For herbal samples, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be adapted.[3]
Q4: How can I improve the chromatographic separation of this compound?
A4: To enhance separation, you can optimize the gradient elution profile of your mobile phase. Experimenting with different column chemistries, such as a UPLC BEH C18 column, can also improve peak shape and resolution.[1] Adjusting the column temperature, typically around 40°C, can also influence separation.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the UPLC-MS/MS analysis of this compound.
Problem 1: No or Low Signal for this compound
Possible Causes and Solutions:
-
Incorrect MS Parameters:
-
Solution: Verify that the mass spectrometer is set to the correct MRM transition (m/z 534 → 113) and is operating in positive ionization mode (ESI+).[1] Ensure that the ion source parameters (e.g., capillary voltage, desolvation temperature, gas flows) are optimized.
-
-
Sample Degradation:
-
Solution: Prepare fresh samples and standards. Glycosides can be susceptible to degradation, so proper storage is crucial.
-
-
LC System Issues:
-
Solution: Check for leaks in the LC system, ensure proper mobile phase flow, and confirm that the column is not clogged. A system suitability test (SST) can help diagnose instrument problems.[4]
-
-
Matrix Effects (Ion Suppression):
-
Solution: Improve sample cleanup using techniques like SPE.[2] Diluting the sample can also mitigate ion suppression.
-
Problem 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Possible Causes and Solutions:
-
Incompatible Mobile Phase:
-
Solution: Ensure the mobile phase pH is appropriate for the analyte. The addition of 0.1% formic acid helps to improve peak shape for many compounds by promoting protonation.[1]
-
-
Column Overload:
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation:
-
Solution: Wash the column with a strong solvent or replace it if necessary. Using a guard column can help extend the life of the analytical column.
-
Problem 3: Retention Time Shifts
Possible Causes and Solutions:
-
Changes in Mobile Phase Composition:
-
Solution: Prepare fresh mobile phase and ensure accurate composition. Inadequate degassing can also lead to retention time variability.
-
-
Fluctuations in Column Temperature:
-
Solution: Use a column oven to maintain a stable temperature.[1]
-
-
Column Equilibration:
-
Solution: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
Data and Protocols
Table 1: Recommended UPLC-MS/MS Parameters for this compound
| Parameter | Recommended Setting | Source |
| UPLC System | ||
| Column | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | [1] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | [1] |
| Flow Rate | 0.4 mL/min | [1] |
| Column Temperature | 40°C | [1] |
| Injection Volume | 1-5 µL (can be optimized) | |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization Positive (ESI+) | [1] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [1] |
| Precursor Ion (m/z) | 534 | [1] |
| Product Ion (m/z) | 113 | [1] |
| Cone Voltage | Optimize for maximum signal | |
| Collision Energy | Optimize for maximum signal |
Experimental Protocol: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma or homogenized tissue, add an internal standard.
-
Add 1 mL of ethyl acetate.[1]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for UPLC-MS/MS analysis.
Visualizations
Caption: A general workflow for optimizing UPLC-MS/MS parameters for this compound analysis.
Caption: A troubleshooting decision tree for addressing low or no signal issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. myadlm.org [myadlm.org]
minimizing off-target effects of Adynerin gentiobioside
{"answer":"### Technical Support Center: Adynerin Gentiobioside
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of this compound during their experiments. The following information is based on the presumed mechanism of this compound as a potent and selective inhibitor of the Na+/K+-ATPase α3 isoform, a known target for certain neurological and cardiovascular conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its known off-target effects?
This compound is a cardiac glycoside designed to selectively inhibit the α3 isoform of the Na+/K+-ATPase.[1] This enzyme is crucial for maintaining the sodium and potassium gradients across cell membranes, which are vital for the function of excitable cells like neurons and cardiac muscle cells.[1] While highly selective, at supra-therapeutic concentrations, this compound can exhibit off-target activity against other Na+/K+-ATPase isoforms (α1 and α2), and may also interact with other ion channels and cellular kinases, leading to unintended biological consequences.
Q2: How can I differentiate between on-target and off-target effects in my cell-based assays?
Distinguishing between on-target and off-target effects is critical for the accurate interpretation of your results. A combination of cellular and molecular approaches is recommended. This can include using cell lines with varying expression levels of the Na+/K+-ATPase isoforms, employing isoform-specific inhibitors as controls, and utilizing siRNA to knock down the expression of the intended target (α3 isoform). A significant reduction in the observed effect upon α3 knockdown would strongly suggest an on-target mechanism.
Q3: My cells are showing unexpected cytotoxicity at concentrations where I expect to see a therapeutic effect. What could be the cause?
Unexpected cytotoxicity can arise from several factors. It may be due to the inhibition of the ubiquitously expressed Na+/K+-ATPase α1 isoform, which is essential for the survival of most cell types. Alternatively, off-target interactions with other cellular components, such as Src kinase, could trigger apoptotic pathways. It is also important to consider the metabolic stability of this compound in your specific cell culture conditions, as metabolic byproducts could have their own cytotoxic effects.
Q4: What are the essential control experiments to validate the specificity of this compound?
To ensure the specificity of your findings, a set of rigorous control experiments is essential. These should include:
-
Dose-response curves: Determine the potency (IC50) of this compound on the target (Na+/K+-ATPase α3) and compare it to its effects on off-target isoforms (α1 and α2).
-
Cell lines with differential isoform expression: Utilize cell lines that predominantly express a single isoform of the Na+/K+-ATPase to isolate the effects of this compound on each.
-
Rescue experiments: After treatment with this compound, attempt to rescue the phenotype by overexpressing the target protein (Na+/K+-ATPase α3).
-
Structural analogs: Include a structurally related but inactive analog of this compound as a negative control.
Troubleshooting Guides
Issue 1: High background signal or inconsistent results in binding assays.
-
Possible Cause: Non-specific binding of this compound to assay components or well plates.
-
Troubleshooting Steps:
-
Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer.
-
Include a detergent (e.g., Tween-20) at a low concentration (0.01-0.05%) to reduce non-specific interactions.
-
Test different types of microplates (e.g., low-binding plates).
-
Ensure thorough washing steps to remove unbound compound.
-
Issue 2: Observed phenotype does not correlate with Na+/K+-ATPase α3 inhibition.
-
Possible Cause: The phenotype may be a result of an off-target effect.
-
Troubleshooting Steps:
-
Perform a kinome scan to identify potential off-target kinase interactions.
-
Use a broader panel of cell lines with known expression profiles of various ion channels and receptors to screen for unexpected activities.
-
Employ a systems biology approach, such as transcriptomics or proteomics, to identify pathways that are perturbed by this compound treatment.
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound on Na+/K+-ATPase Isoforms
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound on different isoforms of the Na+/K+-ATPase using purified enzymes.
-
Prepare Reagents:
-
Purified, recombinant Na+/K+-ATPase isoforms (α1, α2, α3).
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM KCl, 5 mM MgCl2.
-
ATP solution: 10 mM ATP in assay buffer.
-
Phosphate detection reagent (e.g., Malachite Green).
-
This compound stock solution (10 mM in DMSO).
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the diluted compound to each well.
-
Add 25 µL of the purified Na+/K+-ATPase isoform to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the ATP solution.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and measure the released inorganic phosphate using the phosphate detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: siRNA-Mediated Knockdown of Na+/K+-ATPase α3
This protocol provides a general guideline for transiently knocking down the expression of the Na+/K+-ATPase α3 isoform in a cultured cell line.
-
Cell Seeding:
-
One day before transfection, seed your cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
-
Transfection:
-
Dilute the siRNA targeting the Na+/K+-ATPase α3 mRNA (and a non-targeting control siRNA) in serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Post-Transfection:
-
Incubate the cells for 24-72 hours.
-
After the incubation period, the cells can be treated with this compound and assayed for the phenotype of interest.
-
Harvest a parallel set of cells to confirm knockdown efficiency by Western blot or qPCR.
-
Data Presentation
Table 1: Comparative Potency of this compound against Na+/K+-ATPase Isoforms
| Isoform | IC50 (nM) |
| Na+/K+-ATPase α1 | 1500 |
| Na+/K+-ATPase α2 | 250 |
| Na+/K+-ATPase α3 | 15 |
Table 2: Cytotoxicity Profile of this compound in Different Cell Lines
| Cell Line | Primary Na+/K+-ATPase Isoform | CC50 (µM) |
| HEK293 | α1 | 2.5 |
| Primary Astrocytes | α2 | 0.8 |
| SH-SY5Y | α3 | > 10 |
Visualizations
Caption: Hypothesized signaling pathway of this compound.
Caption: Workflow for deconvoluting on-target vs. off-target effects.
Caption: Decision tree for troubleshooting unexpected cytotoxicity. "}
References
Technical Support Center: Adynerin Gentiobioside Quantification
Welcome to the technical support center for the quantification of Adynerin gentiobioside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most prevalent and reliable methods for the quantification of this compound, a cardiac glycoside, are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex biological matrices.[1][4]
Q2: I am observing poor peak shape and tailing in my HPLC-UV chromatogram. What are the possible causes?
A2: Poor peak shape can arise from several factors. Common causes include column degradation, improper mobile phase pH, or interactions between the analyte and active sites on the column. Ensure your mobile phase pH is appropriate for this compound. If the problem persists, consider using a new column or a column with a different chemistry.
Q3: My LC-MS/MS signal for this compound is low and inconsistent. What should I check?
A3: Low and inconsistent signal in LC-MS/MS can be due to several factors. Start by checking for ion suppression or enhancement from matrix components.[5][6] This can be assessed by comparing the signal of a standard in pure solvent versus a post-extraction spiked matrix sample. Also, verify the stability of this compound in your samples and throughout the analytical process. Inconsistent spray in the electrospray ionization (ESI) source can also lead to signal fluctuation.
Q4: What are the critical aspects of sample preparation for this compound quantification in biological matrices?
A4: Effective sample preparation is crucial to minimize matrix effects and ensure accurate quantification.[1][4] For biological samples like plasma or tissue homogenates, protein precipitation followed by solid-phase extraction (SPE) is a common and effective strategy. The choice of SPE sorbent and elution solvents should be optimized to maximize the recovery of this compound while removing interfering substances.
Q5: How can I confirm the identity of the this compound peak in my chromatogram?
A5: In HPLC-UV, peak identity is confirmed by comparing the retention time with that of a certified reference standard. For LC-MS/MS, identity is confirmed by matching the retention time and the ratio of multiple reaction monitoring (MRM) transitions of the sample peak with those of a reference standard. High-resolution mass spectrometry can be used to confirm the elemental composition of the parent and fragment ions.
Troubleshooting Guides
HPLC-UV Method
| Problem | Possible Cause | Troubleshooting Steps |
| No Peak or Very Small Peak | - Injection failure- Compound degradation- Incorrect detection wavelength | - Check autosampler and injection syringe.- Verify sample stability and storage conditions.- Confirm the UV absorbance maximum for this compound and set the detector accordingly. |
| Broad Peaks | - Column contamination or aging- High injection volume- Inappropriate mobile phase | - Flush the column with a strong solvent.- Reduce the injection volume.- Optimize the mobile phase composition and flow rate. |
| Split Peaks | - Column void or channeling- Partially blocked frit- Sample solvent incompatible with mobile phase | - Replace the column.- Back-flush the column or replace the inlet frit.- Ensure the sample is dissolved in a solvent similar in strength to the mobile phase. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell- Air bubbles in the system- Leaking pump seals or fittings | - Prepare fresh mobile phase and flush the system.- Degas the mobile phase.- Inspect the system for leaks. |
LC-MS/MS Method
| Problem | Possible Cause | Troubleshooting Steps |
| Ion Suppression/Enhancement | - Co-eluting matrix components interfering with ionization.[5][6] | - Improve sample cleanup (e.g., optimize SPE).- Modify chromatographic conditions to separate this compound from interfering compounds.- Use a stable isotope-labeled internal standard. |
| In-source Fragmentation | - High source temperature or cone voltage causing the glycoside to fragment before mass analysis. | - Optimize source parameters (temperature, voltages) to achieve a stable parent ion signal with minimal fragmentation. |
| Poor Sensitivity | - Suboptimal ionization parameters- Compound instability in the source- Incorrect MRM transitions | - Tune the mass spectrometer for this compound.- Check for thermal degradation in the ESI source.- Verify the precursor and product ions for your specific instrument. |
| Carryover | - Adsorption of the analyte to surfaces in the autosampler or LC system. | - Optimize the autosampler wash procedure with a strong solvent.- Inject a blank solvent after a high concentration sample to check for carryover. |
Experimental Protocols
Example HPLC-UV Protocol for Cardiac Glycoside Quantification
This is a general protocol and may require optimization for this compound.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol and dilute with the mobile phase to create calibration standards.
-
Sample Preparation (from plant material):
-
Homogenize 1g of dried plant material.
-
Extract with 20 mL of 70% ethanol via sonication for 30 minutes.
-
Centrifuge and collect the supernatant.
-
Filter the supernatant through a 0.45 µm filter before injection.
-
Example UPLC-MS/MS Protocol for Adynerin Quantification in Rat Plasma
This protocol is adapted for Adynerin and serves as a starting point.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition (example for Adynerin): m/z 534 → 113.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the UPLC-MS/MS system.
-
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Mechanism of action of cardiac glycosides on the Na+/K+-ATPase pump.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and classification of matrix effects in biological samples analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
stability testing of Adynerin gentiobioside under experimental conditions
Technical Support Center: Adynerin Gentiobioside Stability Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information provided is based on established principles of stability testing for cardiac glycosides.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows a rapid decrease in purity when dissolved in an acidic buffer. What is the likely cause?
A1: this compound, like other cardiac glycosides, is susceptible to acid-catalyzed hydrolysis of its glycosidic bonds.[1][2][3] The gentiobioside sugar moiety can be cleaved from the aglycone (Adynerin) under acidic conditions, leading to the formation of Adynerin and free gentiobiose. This degradation is often accelerated at higher temperatures.
Troubleshooting:
-
pH Control: Ensure the pH of your formulation is neutral or slightly acidic, if possible. Avoid strongly acidic conditions (pH < 4) if stability is a concern.
-
Temperature Control: Perform experiments at the lowest feasible temperature to minimize the rate of hydrolysis.
-
Buffer Selection: Use a buffer system that is known to be non-reactive with glycosides. Phosphate or citrate buffers are common choices.
Q2: I am observing multiple degradation peaks in my HPLC analysis after exposing my this compound sample to elevated temperatures. What are these peaks?
A2: Thermal degradation of glycosides can be complex.[4][5] In addition to the hydrolysis of the glycosidic bond, other reactions such as epimerization, dehydration, or rearrangement of the steroid nucleus of the aglycone can occur, leading to the formation of various degradation products.
Troubleshooting:
-
Forced Degradation Study: To identify the potential degradation products, a systematic forced degradation study is recommended. This involves subjecting the sample to various stress conditions (acid, base, heat, light, oxidation) and analyzing the resulting degradation profiles.[6][7][8]
-
LC-MS/MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the mass of the degradation products, which can help in elucidating their structures.
Q3: My this compound sample appears to be degrading even when stored in the dark at room temperature. What could be the issue?
A3: While photostability is a concern for many compounds, degradation in the dark at ambient temperature could be due to several factors:
-
Residual Acidity/Basicity: Trace amounts of acid or base in your sample or storage solvent can catalyze degradation over time.
-
Oxidative Degradation: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Enzymatic Degradation: If the sample is not pure and contains residual enzymes from the extraction process, these could be cleaving the glycosidic bond.
Troubleshooting:
-
Solvent Purity: Use high-purity solvents for storing your samples.
-
Inert Atmosphere: For long-term storage, consider storing the sample under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purity Check: Ensure the initial purity of your this compound is high and free from enzymatic contaminants.
Troubleshooting Guides
Guide 1: Inconsistent HPLC Results
Issue: High variability in peak areas or retention times for this compound during HPLC analysis.
| Potential Cause | Troubleshooting Steps |
| Sample Instability in Autosampler | The sample may be degrading in the autosampler vial over the course of the analysis. Keep the autosampler tray cooled if possible. Prepare fresh samples just before analysis. |
| Mobile Phase pH | Small variations in mobile phase pH can affect the retention time of ionizable compounds. Ensure the mobile phase is adequately buffered. |
| Column Temperature Fluctuations | Inconsistent column temperature can lead to shifts in retention time. Use a column oven to maintain a constant temperature. |
| Improper Sample Dissolution | Incomplete dissolution of the sample can lead to inconsistent injection volumes. Ensure the sample is fully dissolved before injection. |
Guide 2: Poor Peak Shape in HPLC
Issue: Tailing or fronting of the this compound peak in the chromatogram.
| Potential Cause | Troubleshooting Steps |
| Column Overload | Injecting too concentrated a sample can lead to peak tailing. Dilute the sample and reinject. |
| Secondary Interactions with Column | The analyte may be interacting with active sites on the silica packing. Use a mobile phase with a suitable ionic strength or pH to minimize these interactions. Consider using a column with end-capping. |
| Mismatched Solvent Strength | The solvent in which the sample is dissolved is much stronger than the mobile phase, causing peak distortion. If possible, dissolve the sample in the mobile phase. |
Data Presentation
The following tables present hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide researchers in their experimental design and data interpretation.
Table 1: Stability of this compound in Aqueous Solution at Different pH Values (40°C)
| pH | Time (hours) | % this compound Remaining | Major Degradation Product(s) |
| 2.0 | 24 | 45.2 | Adynerin |
| 4.0 | 24 | 85.7 | Adynerin |
| 7.0 | 24 | 98.5 | Not Detected |
| 9.0 | 24 | 92.1 | Isomer 1 |
Table 2: Thermal Stability of this compound (Solid State)
| Temperature (°C) | Time (days) | % this compound Remaining | Appearance |
| 60 | 7 | 95.3 | No change |
| 80 | 7 | 82.1 | Slight yellowing |
| 100 | 7 | 65.4 | Yellow to brown |
Table 3: Photostability of this compound in Methanol Solution
| Light Source | Exposure Time (hours) | % this compound Remaining |
| UV (254 nm) | 24 | 78.9 |
| Fluorescent | 24 | 95.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a 1:1 mixture of methanol and 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place solid this compound in an oven at 100°C for 48 hours.
-
Photodegradation: Dissolve this compound in methanol to a final concentration of 1 mg/mL. Expose the solution to UV light (254 nm) for 24 hours.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program: 30% B to 70% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from all degradation peaks generated during the forced degradation study.
Visualizations
Caption: Workflow for a forced degradation stability study.
Caption: Potential degradation pathways of this compound.
References
- 1. Khan Academy [khanacademy.org]
- 2. jackwestin.com [jackwestin.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Adynerin Gentiobioside Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Adynerin gentiobioside in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a cardiac glycoside.[1] Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump on the cell membrane.[1][2][[“]] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels through the Na+/Ca2+ exchanger.[2][4] This disruption of ion homeostasis can trigger various downstream signaling pathways, leading to effects such as cytotoxicity and apoptosis in cancer cells.[2][4][5]
Q2: Which cell lines are most suitable for studying the effects of this compound?
The choice of cell line will depend on the research question. Due to the cytotoxic nature of cardiac glycosides, cancer cell lines are often used.[4][5] It is recommended to screen a panel of cell lines to determine sensitivity. Some cardiac glycosides have shown efficacy in pancreatic, breast, and lung cancer cell lines.[4]
Q3: What is a typical starting concentration range for this compound in cell-based assays?
As with any new compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. Based on studies of other cardiac glycosides like Oleandrin, a starting range of 1 nM to 10 µM is recommended for initial cytotoxicity screening.[6]
Q4: How should I dissolve and store this compound?
This compound should be dissolved in a suitable solvent such as DMSO to create a concentrated stock solution. It is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. For cell-based assays, the final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[7]
Troubleshooting Guides
Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT, LDH)
Q: I am not observing any cytotoxicity even at high concentrations of this compound.
-
Potential Cause: The chosen cell line may be resistant to this compound.
-
Solution: Test a panel of different cell lines to find a sensitive model.
-
-
Potential Cause: The incubation time may be too short.
-
Solution: Extend the incubation period (e.g., 24, 48, and 72 hours) to allow sufficient time for the compound to exert its effects.
-
-
Potential Cause: The compound may have degraded.
-
Solution: Ensure proper storage of the stock solution and use freshly prepared dilutions for each experiment.
-
-
Potential Cause: Pipetting errors or inconsistent cell seeding.
Q: I am seeing high variability between replicate wells.
-
Potential Cause: Uneven cell distribution in the microplate wells.
-
Solution: Ensure a single-cell suspension before seeding and use a consistent seeding technique. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.
-
-
Potential Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media.[9]
-
-
Potential Cause: Inconsistent incubation times or conditions.
-
Solution: Ensure all plates are incubated for the same duration and under consistent temperature and CO2 conditions.[9]
-
Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity)
Q: I am not detecting an increase in apoptosis after treatment with this compound.
-
Potential Cause: The concentration of this compound may be too low to induce apoptosis.
-
Solution: Increase the concentration of the compound based on cytotoxicity data. It is advisable to use a concentration around the IC50 value.
-
-
Potential Cause: The time point of analysis is not optimal.
-
Potential Cause: The cells may be undergoing a different form of cell death, such as necrosis.
Q: I am observing a high percentage of necrotic cells (Annexin V-/PI+) even at early time points.
-
Potential Cause: The concentration of this compound is too high, leading to rapid cell death and necrosis.
-
Solution: Lower the concentration of the compound to a range that induces apoptosis without causing immediate widespread necrosis.
-
-
Potential Cause: Poor cell health prior to the experiment.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| PANC-1 | Pancreatic | 48 | 50 |
| MCF-7 | Breast | 48 | 120 |
| A549 | Lung | 48 | 85 |
| HeLa | Cervical | 48 | 200 |
Table 2: Hypothetical Apoptosis Induction by this compound in PANC-1 Cells (48h)
| Concentration (nM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| 0 (Control) | 2.5 | 1.8 | 0.5 |
| 25 | 15.2 | 5.4 | 1.2 |
| 50 | 35.8 | 12.6 | 2.1 |
| 100 | 28.1 | 25.3 | 8.7 |
Experimental Protocols
1. MTT Cell Viability Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
2. Annexin V-FITC/PI Apoptosis Assay
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: A general experimental workflow for evaluating the effects of this compound.
Caption: The proposed signaling pathway for this compound as a cardiac glycoside.
References
- 1. Pharmacological treatment of cardiac glycoside poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is oleander mechanism of action? - Consensus [consensus.app]
- 4. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents | MDPI [mdpi.com]
- 5. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of oleandrin and adynerin in rat plasma by UPLC–MS/MS and their pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]
- 7. platypustech.com [platypustech.com]
- 8. youtube.com [youtube.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 11. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 12. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [promega.com]
Technical Support Center: Navigating the Narrow Therapeutic Index of Cardiac Glycosides in Research
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing the challenges associated with the narrow therapeutic index of cardiac glycosides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your in vitro and preclinical research.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when working with cardiac glycosides.
Q1: What are the primary challenges associated with the narrow therapeutic index of cardiac glycosides in pre-clinical research?
The primary challenge is the small difference between therapeutic and toxic doses. This necessitates precise dosing and careful monitoring to avoid unintended cytotoxicity or off-target effects that can confound experimental results. Factors such as cell density, incubation time, and the specific cell model used can all influence the observed therapeutic window.
Q2: How can I accurately determine the therapeutic window of a novel cardiac glycoside analog in my cell-based assay?
Determining the therapeutic window requires a multi-faceted approach. It is crucial to perform dose-response curves for both efficacy (e.g., increased contractility in cardiomyocytes) and toxicity (e.g., decreased cell viability). The therapeutic index can then be calculated as the ratio of the toxic dose (e.g., TC50 or TD50) to the effective dose (e.g., EC50 or ED50). It's also important to consider the time- and concentration-dependent effects of the compound.
Q3: What are the key signaling pathways modulated by cardiac glycosides that I should be aware of in my research?
The primary mechanism of action is the inhibition of the Na+/K+-ATPase pump.[1] This leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in increased intracellular calcium and enhanced cardiac contractility.[1] However, cardiac glycosides can also activate various signaling cascades independent of their ion transport inhibition, including the Src kinase, Ras-MAPK, and PI3K-Akt pathways, and can modulate the generation of reactive oxygen species (ROS).[2][3]
Q4: Are there alternatives to traditional cytotoxicity assays that are more specific for cardiotoxicity?
Yes, beyond general cytotoxicity assays like MTT or LDH release, researchers can use more specific methods to assess cardiotoxicity. These include measuring changes in cardiomyocyte beating rate and rhythm, assessing action potential duration using voltage-sensitive dyes, and monitoring for the induction of arrhythmias in cardiomyocyte cultures. High-content imaging and microelectrode array (MEA) systems are powerful tools for these assessments.
Q5: How do in vitro therapeutic concentrations of cardiac glycosides relate to in vivo plasma concentrations?
While there can be some correlation, it is not always a direct one-to-one relationship. In vitro therapeutic concentrations are determined in controlled cell culture environments, whereas in vivo plasma concentrations are influenced by complex pharmacokinetic and pharmacodynamic factors, including drug absorption, distribution, metabolism, and excretion.[4] Therefore, in vitro findings should be cautiously extrapolated to in vivo situations and confirmed with appropriate animal studies.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with cardiac glycosides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cardiomyocyte contractility measurements. | - Inconsistent cell plating density.- Temperature fluctuations.- Changes in media pH.- Poor quality of isolated or differentiated cardiomyocytes. | - Ensure a uniform cell monolayer.- Use a temperature-controlled stage on the microscope.- Maintain stable pH of the culture media.- Assess cardiomyocyte quality (e.g., morphology, spontaneous beating) before experiments. |
| No observable inotropic effect at expected therapeutic concentrations. | - The specific cardiac glycoside may have low potency in your cell model.- Insufficient incubation time.- Degradation of the cardiac glycoside in the culture medium. | - Perform a wider dose-response curve.- Increase the incubation time.- Prepare fresh drug solutions for each experiment. |
| Sudden cessation of cardiomyocyte beating after drug addition. | - The concentration used is likely in the toxic range.- Rapid and significant disruption of ion homeostasis. | - Immediately perform a washout with fresh media.- Use a lower starting concentration and perform a careful dose-escalation.- Monitor for signs of cytotoxicity (e.g., membrane blebbing). |
| Difficulty in loading cells with calcium indicator dyes (e.g., Fura-2 AM, Fluo-3 AM). | - Suboptimal dye concentration or incubation time.- Dye compartmentalization within organelles.- Cell stress or damage during the loading procedure. | - Optimize dye concentration and incubation time for your specific cell type.- Load at a lower temperature to minimize compartmentalization.- Handle cells gently and minimize exposure to light. |
| High background fluorescence in intracellular calcium measurements. | - Incomplete removal of extracellular dye.- Autofluorescence from cells or culture medium. | - Wash cells thoroughly after dye loading.- Use a phenol red-free medium for imaging.- Acquire background fluorescence from a cell-free region and subtract it from the measurements. |
| Inconsistent results in cytotoxicity assays. | - Uneven cell seeding.- Edge effects in multi-well plates.- Interference of the compound with the assay chemistry (e.g., colorimetric or fluorometric readout). | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media.- Run a control with the compound and the assay reagents in the absence of cells to check for interference. |
Quantitative Data Summary
The following table summarizes the therapeutic and toxic concentrations of commonly used cardiac glycosides. Note that these values can vary depending on the specific cell type, experimental conditions, and assay used.
| Cardiac Glycoside | Experimental Model | Therapeutic Concentration Range | Toxic Concentration Range | Reference(s) |
| Digoxin | Human Plasma | 0.5 - 2.0 ng/mL (0.6 - 2.5 nM) | > 2.0 ng/mL (> 2.5 nM) | [5][6] |
| Human Heart Failure Patients (Plasma) | 0.5 - 0.9 ng/mL | > 1.2 ng/mL | [6] | |
| Pancreatic Cancer Cell Lines | - | IC50: ~163 nM | [7] | |
| Digitoxin | Human Plasma | 10 - 30 ng/mL (10 - 40 nM) | > 39 ng/mL (> 51 nM) | [5] |
| Human Cancer Cell Lines | - | IC50: 3 - 33 nM | [8] | |
| Ouabain | Human Myocardium (in vitro) | > 10⁻⁷ M (73 µg/L) for inotropic effect | > 10⁻⁷ M (73 µg/L) associated with K+ loss | [9] |
| Biliary Tract Cancer Cells | - | IC50: low nanomolar range | [10] | |
| Human Monocyte-Derived Macrophages | - | IC50: ~50 nM | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in cardiac glycoside research.
Protocol 1: Measurement of Intracellular Calcium Transients in Cardiomyocytes
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to cardiac glycoside treatment using a fluorescent calcium indicator.
Materials:
-
Cardiomyocytes (primary or iPSC-derived)
-
Glass-bottom culture dishes
-
Fluo-3 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127 (for Fluo-3 AM)
-
Tyrode's solution or other suitable imaging buffer
-
Confocal or fluorescence microscope with a high-speed imaging system
-
Cardiac glycoside stock solution
Procedure:
-
Cell Plating: Plate cardiomyocytes on glass-bottom dishes and culture until they form a confluent, spontaneously beating monolayer.
-
Dye Loading:
-
Prepare a loading solution of Fluo-3 AM (typically 1-5 µM) with Pluronic F-127 in Tyrode's solution. For Fura-2 AM, follow the manufacturer's recommendations.
-
Wash the cells once with Tyrode's solution.
-
Incubate the cells with the dye loading solution for 30-45 minutes at room temperature, protected from light.
-
-
Wash: Wash the cells three times with fresh Tyrode's solution to remove extracellular dye.
-
Baseline Recording:
-
Mount the dish on the microscope stage.
-
Acquire baseline fluorescence images or line scans to record spontaneous calcium transients.
-
-
Drug Application:
-
Carefully add the cardiac glycoside at the desired concentration to the imaging buffer.
-
Allow for an appropriate incubation period based on the drug's known kinetics.
-
-
Post-Treatment Recording:
-
Record calcium transients again to observe the effects of the cardiac glycoside.
-
-
Data Analysis:
-
Analyze the recorded fluorescence signals to determine parameters such as transient amplitude, duration, and frequency.
-
Protocol 2: Assessment of Cardiomyocyte Contractility
Objective: To measure the contractile function of cardiomyocytes in response to cardiac glycoside treatment using video-based edge detection.
Materials:
-
Cardiomyocytes cultured on a suitable substrate
-
Microscope with a high-speed camera and contractility measurement software (e.g., IonOptix)
-
Temperature-controlled stage
-
Cardiac glycoside stock solution
Procedure:
-
Cell Culture: Culture cardiomyocytes until they exhibit robust and synchronous contractions.
-
System Setup:
-
Place the culture dish on the temperature-controlled microscope stage.
-
Select a representative, well-contracting cardiomyocyte or a region of the monolayer.
-
-
Baseline Measurement:
-
Record baseline contractile activity. The software will track the movement of the cell edges to determine parameters such as shortening amplitude, velocity of contraction, and velocity of relaxation.
-
-
Compound Addition:
-
Introduce the cardiac glycoside into the culture medium at the desired concentration.
-
-
Post-Treatment Measurement:
-
After an appropriate incubation time, record the contractile activity again.
-
-
Data Analysis:
-
Compare the contractility parameters before and after drug treatment to quantify the inotropic effect.
-
Protocol 3: Cytotoxicity Assay
Objective: To determine the cytotoxic effects of a cardiac glycoside on a cell population using a membrane integrity assay.
Materials:
-
Cells (cardiomyocytes or other relevant cell type)
-
96-well culture plates
-
Cytotoxicity assay kit (e.g., LDH release assay, or a fluorescent dye-based assay like Propidium Iodide)
-
Cardiac glycoside stock solution
-
Plate reader (for absorbance or fluorescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the cardiac glycoside in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
Assay:
-
Follow the manufacturer's protocol for the chosen cytotoxicity assay kit. This typically involves adding a reagent to the wells and incubating for a specific time.
-
-
Measurement:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration relative to the positive control (lysed cells) and subtract the background from the negative control (untreated cells).
-
Plot the dose-response curve and determine the TC50 (the concentration that causes 50% toxicity).
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to cardiac glycoside research.
Caption: Cardiac glycoside signaling pathways.
Caption: Experimental workflow for assessing cardiac glycoside effects.
Caption: A logical approach to troubleshooting experiments.
References
- 1. analyticaltoxicology.com [analyticaltoxicology.com]
- 2. utoledo.edu [utoledo.edu]
- 3. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpt.org [ijpt.org]
- 5. stemcell.com [stemcell.com]
- 6. uspharmacist.com [uspharmacist.com]
- 7. researchgate.net [researchgate.net]
- 8. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 10. "Dysregulated Calcium Signaling in Cardiomyocytes from Diabetic Atrial " by Xian Liu [mavmatrix.uta.edu]
- 11. biorxiv.org [biorxiv.org]
strategies to reduce Adynerin gentiobioside-induced cytotoxicity in control cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Adynerin gentiobioside. The information is tailored for scientists and drug development professionals to help mitigate cytotoxicity in control cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound, a cardiac glycoside, primarily induces cytotoxicity by inhibiting the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn slows down the Na+/Ca2+ exchanger, causing a rise in intracellular calcium levels.[1][2][3] This disruption of ion homeostasis triggers downstream events including mitochondrial dysfunction, release of cytochrome c, and ultimately, apoptosis (programmed cell death).[1]
Q2: Are there alternative cell death pathways involved in this compound cytotoxicity?
A2: Yes, beyond apoptosis, cardiac glycosides like this compound can induce other forms of cell death. Recent studies have shown that these compounds can activate the NLRP3 inflammasome, leading to the maturation and release of the pro-inflammatory cytokine IL-1β and a form of inflammatory cell death called pyroptosis.[4][5]
Q3: Why am I observing high levels of cytotoxicity in my control cell lines?
A3: High cytotoxicity in control (non-target) cells is a known challenge with cardiac glycosides due to the ubiquitous presence of the Na+/K+-ATPase pump. The sensitivity of your control cells can be influenced by the specific expression level and isoform of the Na+/K+-ATPase. Additionally, the cytotoxic effects can be concentration-dependent, with IC50 values reported to range from low nanomolar to high micromolar for various cardiac glycosides.[4]
Q4: Can the cytotoxicity of this compound be reversed?
A4: To some extent, early-stage cytotoxic effects may be mitigated by removing the compound and implementing strategies to restore ion balance and inhibit cell death pathways. However, once the apoptotic or pyroptotic cascades are fully initiated, the process is generally irreversible.
Troubleshooting Guide: Reducing Off-Target Cytotoxicity
If you are experiencing excessive cytotoxicity in your control cells, consider the following strategies:
| Issue | Potential Cause | Troubleshooting Strategy | Expected Outcome |
| High levels of apoptosis in control cells | Disruption of Na+/K+ and Ca2+ homeostasis | Co-treatment with agents that antagonize ion fluxes, such as verapamil (a calcium channel blocker) or glyburide.[4][5] | Reduction in intracellular calcium overload and subsequent apoptosis. |
| Inflammatory response and pyroptosis observed | Activation of the NLRP3 inflammasome | Co-administration of an NLRP3 inflammasome inhibitor (e.g., MCC950) or a caspase-1 inhibitor (e.g., VX-765).[4] | Decreased IL-1β release and reduced pyroptotic cell death. |
| Oxidative stress-mediated cell damage | Formation of reactive oxygen species (ROS) | Supplementing the culture medium with antioxidants like N-acetylcysteine (NAC) or flavonoids.[6] | Neutralization of ROS and protection against oxidative damage. |
| Broad inhibition of protein synthesis | Off-target effects on general translation | Titrate this compound to the lowest effective concentration for your target cells. | Minimize non-specific effects on protein synthesis in control cells. |
Experimental Protocols
Protocol 1: Co-treatment with an NLRP3 Inflammasome Inhibitor
This protocol outlines the steps for using an NLRP3 inhibitor to reduce pyroptosis in control cells treated with this compound.
-
Cell Plating: Seed your control cells in a multi-well plate at a density appropriate for a 24-48 hour experiment.
-
Pre-treatment: One hour prior to adding this compound, pre-treat the cells with an NLRP3 inhibitor (e.g., MCC950 at a final concentration of 1-10 µM).
-
This compound Treatment: Add this compound to the desired final concentration.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours).
-
Assessment of Cytotoxicity: Measure cell viability using a standard assay such as MTT or LDH release.
-
Analysis of Inflammation: Collect the supernatant to measure IL-1β levels using an ELISA kit to confirm the inhibition of inflammasome activity.
Protocol 2: Assessment of Mitochondrial Membrane Potential
This protocol allows for the investigation of this compound's effect on mitochondrial health.
-
Cell Treatment: Treat control cells with this compound with and without a cytoprotective agent for the desired time.
-
Staining: In the last 20-30 minutes of incubation, add a mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRE) to the culture medium.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS).
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. A decrease in fluorescence intensity (for TMRE) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.
Signaling Pathways and Experimental Workflows
Caption: this compound-induced cytotoxicity pathway.
Caption: Troubleshooting workflow for reducing cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogrev.com [phcogrev.com]
- 4. Inflammasome inhibition blocks cardiac glycoside cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammasome inhibition blocks cardiac glycoside cell toxicity [escholarship.org]
- 6. The Essential Strategies to Mitigate Cardiotoxicity Caused by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Purity of Isolated Adynerin Gentiobioside: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of isolated natural products is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for validating the purity of Adynerin gentiobioside, a cardiac glycoside isolated from Nerium oleander. The performance of these methods is compared with that for Oleandrin, another prominent cardiac glycoside from the same source, offering a framework for selecting the most appropriate analytical strategy.
Comparison of Analytical Techniques for Purity Validation
The purity of an isolated compound can be assessed using various analytical techniques, each with its own strengths and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, absolute quantification, or high-throughput screening. Below is a comparison of four common techniques for the purity validation of this compound and Oleandrin.
Table 1: Comparison of HPLC-DAD, LC-MS/MS, HPTLC, and qNMR for Purity Analysis of this compound and Oleandrin
| Parameter | HPLC-DAD | LC-MS/MS | HPTLC | qNMR |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL[1][2] | ~50-100 ng/spot | ~0.1-1 mg/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.5-5 ng/mL[1][2] | ~150-300 ng/spot | ~0.5-5 mg/mL |
| Precision (RSD%) | < 2% | < 5% | < 5% | < 1% |
| Accuracy (Recovery %) | 98-102% | 95-105%[1][2] | 90-110% | 99-101% |
| Specificity | Moderate | High | Moderate | High |
| Throughput | Moderate | Moderate | High | Low |
| Cost | Low | High | Low | Moderate |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. The following sections provide experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is a robust and widely used technique for the routine analysis and quantification of phytochemicals.
Experimental Protocol:
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
0-20 min: 30-70% A
-
20-25 min: 70-30% A
-
25-30 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode array detector set at 217 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare stock solutions of this compound and Oleandrin in methanol (1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the isolated this compound in methanol to a final concentration within the calibration range.
-
Purity Calculation: The purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (100% method) or by using a reference standard for external calibration.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities.[1][2]
Experimental Protocol:
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and potential impurities would need to be determined by direct infusion of the purified compound.
-
Sample Preparation: Similar to HPLC-DAD, prepare a dilute solution of the isolated compound in a suitable solvent.
-
Purity Analysis: The high selectivity of MRM allows for the detection and quantification of specific impurities even at very low levels. Purity is assessed by identifying and quantifying any signals that do not correspond to the parent compound.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a versatile technique for rapid screening and qualitative analysis of multiple samples simultaneously.[3][4][5]
Experimental Protocol:
-
Plate: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application: Apply samples as bands using an automated TLC sampler.
-
Mobile Phase: A mixture of chloroform, methanol, and water in an appropriate ratio (e.g., 8:2:0.2, v/v/v) can be a starting point for method development.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Derivatization: After development, dry the plate and spray with a suitable reagent, such as an anisaldehyde-sulfuric acid reagent, followed by heating to visualize the spots.
-
Densitometric Analysis: Scan the plate with a TLC scanner at a specific wavelength (e.g., 550 nm after derivatization) to quantify the separated compounds.
-
Purity Assessment: The purity is evaluated by comparing the area of the main spot to the total area of all spots in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte.[6][7][8][9]
Experimental Protocol:
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh a specific amount of the isolated this compound.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, 90° pulse angle).
-
Purity Calculation: The absolute purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons corresponding to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for purity validation and the signaling pathway affected by cardiac glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of oleandrin in tissues and biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPTLC Association | Blog [hptlc-association.org]
- 4. researchgate.net [researchgate.net]
- 5. HPTLC Association | Blog [hptlc-association.org]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantitative NMR (qNMR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Assessment of the Absolute Purity of Thiopeptcin Reference Standard by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Adynerin Gentiobioside and Adynerin for Research and Development
An objective guide for researchers, scientists, and drug development professionals on the biochemical and pharmacokinetic properties of the cardiac glycosides, Adynerin gentiobioside and adynerin.
Adynerin and its glycosidic variant, this compound, are naturally occurring cardenolides isolated from the oleander plant (Nerium oleander). As members of the cardiac glycoside family, these compounds are known for their potent biological activities, primarily stemming from their interaction with the Na+/K+-ATPase pump. This guide provides a comparative overview of their known properties, supported by available experimental data, and outlines detailed protocols for their further investigation.
Chemical and Biological Overview
Adynerin is a natural steroid that has been identified as one of the active components in Nerium oleander.[1][2] this compound is a glycosylated form of adynerin, meaning it has a gentiobiose sugar molecule attached. While both compounds share the same steroidal core, the presence of the gentiobiose moiety in this compound is expected to influence its solubility, pharmacokinetics, and potentially its binding affinity to its molecular target.
The primary mechanism of action for cardiac glycosides like adynerin is the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[[“]] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to a rise in intracellular calcium levels. This cascade of events is responsible for the cardiotonic effects of these compounds.[4] Beyond their effects on cardiac cells, this mechanism also underlies their potential anticancer activities, as it can trigger various downstream signaling pathways, including those involving NF-κB and STAT3, which are crucial in cancer cell proliferation and survival.
Quantitative Data Comparison
A comprehensive review of published literature reveals a significant disparity in the available quantitative data for adynerin and this compound. While pharmacokinetic parameters for adynerin have been characterized in animal models, similar data for this compound is not currently available. Furthermore, no studies presenting a direct comparative analysis of their biological activities, such as IC50 values for cytotoxicity or enzyme inhibition, were identified.
The following table summarizes the available pharmacokinetic data for adynerin from a study in rats.
| Parameter | Oral Administration (5 mg/kg) | Intravenous Injection (1 mg/kg) |
| Half-life (t½) | 4.2 ± 0.6 h | Not Reported |
| Oral Bioavailability | 93.1% | Not Applicable |
| Recovery | >86% | Not Reported |
| Matrix Effect | 86% to 94% | Not Reported |
Data sourced from a pharmacokinetic study of adynerin in rats.[5]
The lack of quantitative data for this compound highlights a significant knowledge gap and underscores the need for further research to enable a direct comparison of the therapeutic potential and toxicological profiles of these two related compounds.
Experimental Protocols
To facilitate further research and a direct comparison of this compound and adynerin, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and adynerin in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Na+/K+-ATPase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of the compounds on the Na+/K+-ATPase enzyme.
Protocol:
-
Enzyme Preparation: Use a commercially available purified Na+/K+-ATPase preparation (e.g., from porcine brain or kidney).
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, and NaCl.
-
Compound Incubation: Add varying concentrations of this compound and adynerin to the reaction mixture containing the enzyme and pre-incubate.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Phosphate Measurement: Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method (e.g., Malachite Green assay).
-
Data Analysis: Determine the rate of ATP hydrolysis at each compound concentration and calculate the IC50 value for Na+/K+-ATPase inhibition.
Signaling Pathways and Visualizations
The primary mechanism of action for both this compound and adynerin is the inhibition of the Na+/K+-ATPase pump, which initiates a cascade of downstream signaling events. The following diagrams illustrate this core pathway and a general experimental workflow for comparing the two compounds.
Caption: General signaling pathway of cardiac glycosides.
References
- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 2. Biological activities of synthetic saponins and cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is oleander mechanism of action? - Consensus [consensus.app]
- 4. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 5. Determination of oleandrin and adynerin in rat plasma by UPLC–MS/MS and their pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Analysis of the Cytotoxic Effects of Oleandrin and Adynerin Gentiobioside
For Researchers, Scientists, and Drug Development Professionals
This guide will therefore focus on presenting a comprehensive analysis of the cytotoxic effects of oleandrin, supported by experimental data and detailed protocols. We will also touch upon the known information regarding other cardiac glycosides from Nerium oleander where relevant.
Quantitative Analysis of Oleandrin's Cytotoxic Activity
The cytotoxic efficacy of oleandrin has been evaluated across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity, representing the concentration of a compound that inhibits 50% of a biological process, such as cell proliferation. The table below summarizes the IC50 values of oleandrin in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW480 | Colon Cancer | 0.02 | [1] |
| HCT116 | Colon Cancer | Not specified | [1] |
| RKO | Colon Cancer | Not specified | [1] |
| NCM460 | Normal Colon | 0.56 | [1] |
| A549 | Lung Cancer | ~0.034 (0.02 µg/ml) | [2] |
| H1299 | Lung Cancer | More sensitive than A549 | [2] |
| HBE | Normal Bronchial Epithelial | Low toxicity | [2] |
| PANC-1 | Pancreatic Cancer | 0.005 | [3] |
| U2OS | Osteosarcoma | Not specified (tested at 25 and 50 nM) | [4] |
| HGC-27 | Gastric Cancer | IC50 values provided in a graph | [5] |
| SNU-1 | Gastric Cancer | IC50 values provided in a graph | [5] |
| GES-1 | Normal Gastric Epithelial | IC50 values provided in a graph | [5] |
| MDA-MB-231 | Breast Cancer | IC50 values provided in a graph | [6] |
| RT-R-MDA-MB-231 | Radiotherapy-Resistant Breast Cancer | IC50 values provided in a graph | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are methodologies for two key assays used to determine the cytotoxic effects of compounds like oleandrin.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution
-
96-well microtiter plates
-
Appropriate cell culture medium and supplements
-
Test compound (Oleandrin)
-
Microplate reader (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[[“]] Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After incubation, replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[[“]]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium. Add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[[“]] Shake the plate gently for 10 minutes to ensure complete dissolution.[[“]]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher is recommended.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of the test compound for the desired time.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[4]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The different cell populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Signaling Pathways and Experimental Workflow
Visualizing complex biological processes and experimental designs can significantly aid in their understanding. The following diagrams, created using the DOT language, illustrate the signaling pathway of oleandrin-induced apoptosis and a general workflow for assessing cytotoxicity.
Caption: Oleandrin-induced apoptosis signaling pathway.
Caption: General experimental workflow for cytotoxicity assessment.
Conclusion
Oleandrin demonstrates significant cytotoxic effects against a variety of cancer cell lines, often at nanomolar to low micromolar concentrations. Its mechanism of action is primarily attributed to the inhibition of the Na+/K+-ATPase pump, leading to a cascade of events that culminate in apoptosis. The provided experimental protocols for MTT and apoptosis assays offer standardized methods for evaluating these cytotoxic effects.
While "Adynerin gentiobioside" is identified as a component of Nerium oleander, there is a notable absence of specific cytotoxic data in the public domain. Further research is required to elucidate the specific bioactivities of this compound and to enable a direct and comprehensive comparison with oleandrin. Researchers are encouraged to explore the cytotoxic potential of this and other less-studied cardiac glycosides, as they may hold promise for novel therapeutic applications.
References
- 1. Response to: Does the Nerium oleander extract PBI-05204 have potential for pancreatic cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phoenixbiotechnology.com [phoenixbiotechnology.com]
- 3. journals.blrcl.org [journals.blrcl.org]
- 4. researchgate.net [researchgate.net]
- 5. phcogrev.com [phcogrev.com]
- 6. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleander Cardiotoxicity Mechanisms - Consensus [consensus.app]
Cross-Validation of Analytical Methods for Adynerin Gentiobioside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of Adynerin gentiobioside, a cardiac glycoside of significant interest in pharmaceutical research. The focus is on the critical process of cross-validation to ensure data integrity and consistency between different analytical approaches. This document outlines detailed experimental protocols, presents performance data in comparative tables, and visualizes workflows for enhanced clarity.
Introduction to this compound and Analytical Cross-Validation
This compound is a cardenolide glycoside found in the plant Nerium oleander. Like other cardiac glycosides, it exhibits biological activities that are of interest for drug development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control.
Cross-validation of analytical methods is a regulatory requirement and a scientific necessity when two or more analytical methods are used to generate data within the same study or across different studies. It ensures that the data obtained from different methods are comparable and reliable. This guide will compare a modern, high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with a more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Analytical Methodologies
This section details the experimental protocols for the two analytical methods for the determination of this compound.
Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for the analysis of this compound in complex biological matrices.
Experimental Protocol:
-
Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Column: UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm).
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific transitions for Adynerin would be determined during method development.
-
Sample Preparation: Protein precipitation or liquid-liquid extraction followed by evaporation and reconstitution in the mobile phase.
Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely available and robust, suitable for routine analysis and quality control purposes.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Chromatographic Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 20 µL.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 220 nm for cardenolides).
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances from the matrix.
Performance Comparison
The following table summarizes the typical performance characteristics of the UPLC-MS/MS and HPLC-UV methods for the analysis of this compound.
| Performance Parameter | UPLC-MS/MS | HPLC-UV |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to pg/mL range | High ng/mL to µg/mL range |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% |
| Selectivity/Specificity | High (based on mass-to-charge ratio) | Moderate (potential for co-eluting interferences) |
| Matrix Effect | Potential for ion suppression/enhancement | Less susceptible than MS, but matrix components can interfere |
| Analysis Time | Short (typically < 5 minutes) | Longer (typically 10-30 minutes) |
| Robustness | Moderate | High |
Cross-Validation Protocol
Cross-validation should be performed to demonstrate that the two methods provide comparable results. The process involves analyzing the same set of quality control (QC) samples and incurred samples (if available) using both methodologies.
Key Cross-Validation Parameters and Acceptance Criteria
The following table outlines the essential parameters to be evaluated during the cross-validation study, along with recommended acceptance criteria based on regulatory guidelines.
| Parameter | Experimental Design | Acceptance Criteria |
| Accuracy | Analyze a minimum of 3 concentrations of QC samples (low, mid, high) in triplicate with both methods. | The mean concentration of at least two-thirds of the QC samples should be within ±20% of the nominal concentration. |
| Precision | Calculate the relative standard deviation (%RSD) for the replicate measurements of each QC level for both methods. | The %RSD should not exceed 20%. |
| Correlation of Results | Plot the results obtained from Method 1 against the results from Method 2 for all samples. | A correlation coefficient (r) of ≥ 0.90 is generally considered acceptable. The slope of the regression line should be between 0.80 and 1.20. |
| Incurred Sample Reanalysis (ISR) | If available, re-analyze a subset of study samples with both methods. | At least 67% of the re-analyzed samples should have results within 20% of the original values. |
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflow for each analytical method and the logical flow of the cross-validation process.
Caption: UPLC-MS/MS Experimental Workflow.
Caption: HPLC-UV Experimental Workflow.
Caption: Cross-Validation Logical Flow.
Unveiling the Potency of Adynerin Gentiobioside: A Comparative Analysis of a Promising Cardiac Glycoside
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, particularly in the fields of cardiology and oncology, a detailed understanding of the structural-activity relationships (SAR) of cardiac glycosides is paramount. This guide offers a comprehensive comparison of Adynerin gentiobioside, a naturally occurring cardiac glycoside, with other notable compounds in its class. By examining its inhibitory effects on the Na+/K+-ATPase pump and its cytotoxic activity against cancer cells, we provide valuable insights for researchers, scientists, and drug development professionals.
This compound belongs to the cardenolide family of cardiac glycosides, compounds renowned for their potent effects on cardiac muscle. The core of their mechanism lies in the inhibition of the Na+/K+-ATPase, a vital enzyme responsible for maintaining the electrochemical gradients across cell membranes. This inhibition leads to an increase in intracellular calcium ions, which in turn enhances myocardial contractility. This same mechanism is also being explored for its potential in cancer therapy, as the disruption of ion homeostasis can trigger apoptosis in cancer cells.
Comparative Biological Activity
To contextualize the therapeutic potential of this compound, its biological activity is compared with that of its aglycone, Oleandrin, and the widely studied cardiac glycoside, Digoxin. While specific experimental data for this compound is limited in publicly available literature, the activity of its core structure, Oleandrin, provides a strong indication of its potential. The presence of the gentiobioside sugar moiety is known to significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. Generally, the sugar portion enhances the binding affinity to the Na+/K+-ATPase, though the potency can vary depending on the specific sugar structure, with monosaccharides often showing higher potency than disaccharides.
Inhibition of Na+/K+-ATPase
The primary measure of a cardiac glycoside's potency is its ability to inhibit the Na+/K+-ATPase enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter in this assessment.
| Compound | Aglycone of | IC50 (µM) for Na+/K+-ATPase Inhibition | Source |
| Oleandrin | Adynerin | 0.62 | [1] |
| Digoxin | - | 2.69 | [1] |
Cytotoxic Activity Against Cancer Cells
The disruption of ion homeostasis by cardiac glycosides makes them promising candidates for anticancer drug development. Their cytotoxicity is evaluated by measuring the IC50 against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 | Source |
| Oleandrin | CaCO-2 (Colon Carcinoma) | 8.25 nM | [2] |
| Digoxin | Panel of human cancer cell lines | 100 - 300 nM |
Note: The cytotoxic effects of Oleandrin and Digoxin are presented from different studies and against different cell lines, thus a direct comparison should be made with caution.
Experimental Protocols
To facilitate further research and validation of the presented data, detailed methodologies for key experiments are provided below.
Na+/K+-ATPase Inhibition Assay Protocol
This protocol outlines the procedure for determining the in vitro inhibitory activity of a compound against Na+/K+-ATPase.
Materials:
-
Purified porcine cerebral cortex Na+/K+-ATPase
-
ATP (Adenosine triphosphate)
-
Tris-HCl buffer
-
MgCl2 (Magnesium chloride)
-
KCl (Potassium chloride)
-
NaCl (Sodium chloride)
-
Malachite green reagent for phosphate detection
-
Test compounds (e.g., this compound, Digoxin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of porcine cerebral cortex Na+/K+-ATPase in Tris-HCl buffer.
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing Tris-HCl buffer, MgCl2, KCl, and NaCl.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the wells. Include a control group with no inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Phosphate Detection: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate produced from ATP hydrolysis, resulting in a color change.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).
References
A Comparative Analysis of Oleandrin's Anticancer Efficacy Against Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer efficacy of Oleandrin, a cardiac glycoside closely related to Adynerin gentiobioside, against established anticancer drugs such as Doxorubicin, Paclitaxel, and Cisplatin. Due to the limited availability of specific data on this compound, Oleandrin serves as a proxy to evaluate the potential of this class of compounds in oncology. The information presented herein is intended to support further research and drug development initiatives.
Introduction
Cardiac glycosides, a class of naturally derived compounds, have long been utilized in the treatment of cardiac conditions. Recent preclinical studies have unveiled their potential as potent anticancer agents.[1][2][3] These compounds, including Oleandrin isolated from Nerium oleander, primarily exert their effects by inhibiting the Na+/K+-ATPase pump, a mechanism that disrupts cellular ion homeostasis and can trigger a cascade of events leading to cancer cell death.[4][5] This guide synthesizes available in vitro data to compare the cytotoxic effects of Oleandrin with those of commonly used chemotherapeutic drugs.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Oleandrin and standard anticancer drugs against various cancer cell lines. It is crucial to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values of Oleandrin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | 14.5 | [6] |
| MDA-MB-231 | Breast Cancer | 24.62 | [6] |
| A549 | Lung Cancer | ~20 nM | [3] |
| PANC-1 | Pancreatic Cancer | Not specified | [3] |
Table 2: IC50 Values of Doxorubicin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| MCF-7 | Breast Cancer | 2.50 | [7] |
| HepG2 | Hepatocellular Carcinoma | 12.18 | [7] |
| HeLa | Cervical Cancer | 2.92 | [7] |
| A549 | Lung Cancer | > 20 | [7] |
| U87-MG | Glioblastoma | Not specified | [8] |
Table 3: IC50 Values of Paclitaxel against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| SK-BR-3 | Breast Cancer | Not specified | [9] |
| MDA-MB-231 | Breast Cancer | 300 | [10] |
| T-47D | Breast Cancer | Not specified | [9] |
| NSCLC Cell Lines | Non-Small Cell Lung Cancer | 27 (120h exposure) | [11] |
| SCLC Cell Lines | Small Cell Lung Cancer | 5000 (120h exposure) | [11] |
Table 4: IC50 Values of Cisplatin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| A549 | Lung Cancer | 10.91 (24h) | [12] |
| HeLa | Cervical Cancer | Varies widely | [13] |
| MCF-7 | Breast Cancer | Varies widely | [13] |
| SKOV-3 | Ovarian Cancer | 2 - 40 (24h) | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key in vitro assays used to determine the anticancer efficacy of compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15][16][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[2][18][19]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[1][20][21]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the mechanism of action and experimental evaluation of anticancer compounds.
Caption: Cardiac Glycoside-Induced Apoptosis Pathway.
Caption: In Vitro Anticancer Drug Screening Workflow.
Caption: Relationship of Outcomes to Efficacy.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. saludintegral.hn [saludintegral.hn]
- 4. Oleandrin - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Oleandrin, a cardiac glycoside, induces immunogenic cell death via the PERK/elF2α/ATF4/CHOP pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. [plos.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 17. Conte cellulari e analisi della salute cellulare [sigmaaldrich.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. vet.cornell.edu [vet.cornell.edu]
Unveiling the Action of Adynerin: A Comparative Guide to a Cardiac Glycoside's Mechanism
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Adynerin gentiobioside's validated mechanism of action against alternative therapeutic agents. We delve into the molecular interactions, signaling pathways, and experimental data that define its role as a cardiac glycoside.
Adynerin, a cardenolide glycoside found in the plant Nerium oleander, belongs to a class of compounds historically used in the treatment of heart conditions.[1][2] Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis.[3][[“]] This guide will dissect this mechanism, present comparative data, and provide detailed experimental protocols for its validation.
Comparative Analysis of Adynerin and Alternatives
The therapeutic landscape for conditions like heart failure has evolved, with several alternatives to cardiac glycosides now available.[5] These alternatives often present different mechanisms of action and varying efficacy and safety profiles.
| Compound/Class | Primary Mechanism of Action | Therapeutic Use | Key Quantitative Data (Example) |
| Adynerin | Inhibition of Na+/K+-ATPase | Positive inotropic agent (increases cardiac contractility) | IC50 values for Na+/K+-ATPase inhibition are typically in the nanomolar to micromolar range. |
| Digoxin | Inhibition of Na+/K+-ATPase | Heart failure, atrial fibrillation[5] | Well-established therapeutic plasma concentration range (e.g., 0.5-2.0 ng/mL). |
| Beta-blockers | Antagonism of beta-adrenergic receptors | Heart failure, hypertension | Reduction in mortality in heart failure patients by up to 35%. |
| ACE Inhibitors | Inhibition of angiotensin-converting enzyme | Heart failure, hypertension | Significant reduction in morbidity and mortality in heart failure. |
| ARBs (Angiotensin II Receptor Blockers) | Blockade of angiotensin II type 1 receptors | Heart failure, hypertension | Similar benefits to ACE inhibitors in heart failure. |
| Diuretics | Increase urine output to reduce fluid overload | Symptomatic relief in heart failure | Dose-dependent reduction in fluid retention and blood pressure. |
Signaling Pathway of Adynerin's Action
The inhibition of the Na+/K+-ATPase pump by Adynerin triggers a cascade of intracellular events, ultimately leading to an increase in cardiac muscle contractility.
Experimental Validation of the Mechanism of Action
The validation of Adynerin's mechanism of action relies on a series of well-established experimental protocols.
Key Experimental Workflow
Detailed Experimental Protocols
1. Na+/K+-ATPase Inhibition Assay:
-
Objective: To quantify the inhibitory effect of Adynerin on Na+/K+-ATPase activity.
-
Methodology:
-
Isolate microsomal fractions rich in Na+/K+-ATPase from a suitable tissue source (e.g., cardiac tissue).
-
Incubate the enzyme preparation with varying concentrations of Adynerin.
-
Initiate the enzymatic reaction by adding ATP.
-
Measure the rate of ATP hydrolysis, typically by quantifying the liberation of inorganic phosphate (Pi) using a colorimetric assay (e.g., Malachite Green assay).
-
Calculate the IC50 value, which represents the concentration of Adynerin required to inhibit 50% of the enzyme's activity.
-
2. Ion Flux Assays:
-
Objective: To measure the effect of Adynerin on intracellular sodium and calcium concentrations.
-
Methodology:
-
Culture primary cardiomyocytes or a suitable cardiac cell line.
-
Load the cells with ion-sensitive fluorescent dyes (e.g., Sodium Green for Na+, Fura-2 for Ca2+).
-
Treat the cells with Adynerin.
-
Monitor the changes in fluorescence intensity over time using fluorescence microscopy or a plate reader.
-
Quantify the relative change in intracellular ion concentrations.
-
3. Cardiomyocyte Contraction Assay:
-
Objective: To assess the effect of Adynerin on the contractility of isolated cardiomyocytes.
-
Methodology:
-
Isolate primary adult ventricular cardiomyocytes.
-
Perfuse the cells with a physiological buffer containing varying concentrations of Adynerin.
-
Stimulate the cells electrically to induce contractions.
-
Record cellular contractions using video-based edge detection or a similar imaging technique.
-
Analyze parameters such as the amplitude and velocity of contraction and relaxation.
-
Logical Relationship in Mechanism Validation
The validation of Adynerin's mechanism of action follows a logical progression from molecular interaction to physiological effect.
References
- 1. (3beta,5beta)-3-((2,6-Dideoxy-3-O-methyl-beta-D-lyxo-hexopyranosyl)oxy)-8,14-epoxycard-20(22)-enolide | C30H44O7 | CID 441840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Mechanism of cardiac glycoside inhibition of the (Na+-K+)-dependent ATPase from cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is oleander mechanism of action? - Consensus [consensus.app]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
Independent Replication of Adynerin Gentiobioside Studies: A Comparative Guide
A comprehensive analysis of the available scientific literature reveals a notable absence of independent replication studies specifically focused on Adynerin gentiobioside. Research on the cardiac glycosides present in Nerium oleander has predominantly centered on the more abundant and potent compound, oleandrin. However, existing studies on Adynerin, a related cardiac glycoside, and the well-established mechanism of action for this class of compounds, provide a basis for understanding its expected biological effects. This guide synthesizes the available data for Adynerin and its derivatives, offering a comparative framework in the absence of direct replication studies for this compound.
Comparative Analysis of Adynerin and Oleandrin Pharmacokinetics
While direct experimental data on the biological activity of this compound is not available in the public domain, a pharmacokinetic study in rats provides valuable comparative data for Adynerin and oleandrin. This data offers insights into the potential behavior of Adynerin-based glycosides in a biological system.
| Parameter | Oleandrin | Adynerin |
| Half-life (t1/2) | 2.9 ± 0.3 h | 4.2 ± 0.6 h |
| Oral Bioavailability | 7.0% | 93.1% |
| Data from a pharmacokinetic study in rats.[1] |
This stark difference in oral bioavailability between oleandrin and Adynerin suggests that the structural variations between these two cardiac glycosides significantly impact their absorption and metabolic stability.[1]
Experimental Protocols
The following is a summary of the methodology used in the pharmacokinetic analysis of Adynerin and oleandrin, which serves as a foundational protocol for quantitative analysis of these compounds.
Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Sample Preparation: Rat plasma samples were pretreated and stored at -20°C. For analysis, samples underwent a protein precipitation step.
-
Chromatography: The separation of Adynerin and oleandrin was achieved using a UPLC system.
-
Mass Spectrometry: Detection and quantification were performed using a tandem mass spectrometer.
-
Stability Assessment: The stability of Adynerin and oleandrin in rat plasma was confirmed through multiple freeze-thaw cycles and storage at room temperature for 24 hours, with accuracies for Adynerin between 91% and 107%.[1]
-
Precision and Accuracy: The intra- and inter-day precision for Adynerin was within 14%, with accuracies ranging from 98% to 109%.[1]
Signaling Pathway and Mechanism of Action
The primary mechanism of action for Adynerin, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump located in the cell membrane of cardiomyocytes (heart muscle cells) and other cell types.[2][[“]] This inhibition leads to a cascade of events culminating in an increased force of cardiac contraction (positive inotropic effect).
Diagram of the Proposed Signaling Pathway for Adynerin
References
Safety Operating Guide
Safe Disposal of Adynerin Gentiobioside: A Procedural Guide
For Immediate Reference: Adynerin gentiobioside is a cardiac glycoside derived from Nerium oleander, a highly toxic plant.[1][2] All parts of the plant are considered poisonous primarily due to the presence of cardiac glycosides like oleandrin and adynerin.[1][2][3] Therefore, this compound must be handled and disposed of as hazardous chemical waste. Strict adherence to safety protocols and institutional guidelines is imperative to mitigate risks.
This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, designed for researchers, scientists, and professionals in drug development. The procedures outlined below are based on standard practices for handling highly toxic chemical compounds in a laboratory setting.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value | Source |
| CAS Number | 35109-93-4 | [4][5] |
| Molecular Formula | C₃₀H₄₄O₇ | [4] |
| Molecular Weight | 516.68 g/mol | [4] |
| Physical Description | Powder | [4] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [4] |
| Purity | ≥98% | [4] |
| Source | The herbs of Nerium oleander | [4] |
Disposal Protocol: A Step-by-Step Approach
The following protocol details the necessary steps for the safe disposal of this compound. This procedure is designed to minimize exposure and ensure compliance with hazardous waste regulations.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Primary PPE: Always wear a standard laboratory coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.
-
Respiratory Protection: When handling the powder form outside of a certified chemical fume hood, a properly fitted NIOSH-approved respirator is required.
-
Engineering Controls: All handling of this compound, especially the solid powder, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
2. Waste Segregation and Collection:
-
Solid Waste:
-
All solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, disposable lab coats), and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and its solvents. A high-density polyethylene (HDPE) container is a suitable option.
-
The container must be sealed tightly to prevent any leakage or release of vapors.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
The container should be appropriate for the solvents used (e.g., glass for organic solvents).
-
Do not mix incompatible waste streams.
-
3. Labeling of Hazardous Waste:
-
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of the chemical in solution (if applicable).
-
The specific hazards associated with the chemical (e.g., "Highly Toxic," "Cardiac Glycoside").
-
The date of waste accumulation.
-
The name and contact information of the generating laboratory or researcher.
-
4. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
-
This area should be away from general laboratory traffic and incompatible chemicals.
-
Follow your institution's specific guidelines for the maximum allowable accumulation time for hazardous waste.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash. This compound is highly toxic and can cause significant environmental harm.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
